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  • Product: Megastigmatrienone D
  • CAS: 13215-88-8

Core Science & Biosynthesis

Foundational

Megastigmatrienone D: Odor Threshold, Sensory Profile, and Analytical Characterization

The following is an in-depth technical guide on Megastigmatrienone D, structured for researchers and drug development professionals. Executive Summary Megastigmatrienone D (Megastigma-4,6(E),8(E)-trien-3-one) is a potent...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Megastigmatrienone D, structured for researchers and drug development professionals.

Executive Summary

Megastigmatrienone D (Megastigma-4,6(E),8(E)-trien-3-one) is a potent C13-norisoprenoid aroma compound derived from the oxidative degradation of carotenoids. It is the fourth eluting isomer in standard gas chromatography protocols and is widely recognized as the primary contributor to the "cured tobacco" and "spicy" notes in aged spirits, wines, and tobacco products.

This guide synthesizes the physicochemical properties, sensory metrics, and analytical protocols for Megastigmatrienone D. Key data points include an odor detection threshold of approximately 8 µg/L (ppb) in aqueous matrices (for the isomeric mixture) and a sensory profile dominated by tobacco, woody, and spicy descriptors.

Chemical Identity & Stereochemistry

Megastigmatrienone exists as a mixture of four primary geometric isomers resulting from the configuration of the double bonds at positions 6 and 8. "Megastigmatrienone D" specifically refers to the (E,E) isomer, which is thermodynamically stable and sensorially distinct.

Nomenclature and Structure
  • IUPAC Name: (4E)-4-[(2E)-but-2-en-1-ylidene]-3,5,5-trimethylcyclohex-2-en-1-one

  • Common Name: Megastigmatrienone D; Tabanone (often refers to the mixture).

  • CAS Number (Isomer D): 5164-78-3

  • CAS Number (Mixture): 13215-88-8[1][2]

  • Molecular Formula: C₁₃H₁₈O[1]

  • Molecular Weight: 190.28 g/mol [1]

Isomeric Composition

The four isomers typically elute in the following order on non-polar GC columns (e.g., DB-5):

  • Isomer A: (6Z, 8Z)

  • Isomer B: (6Z, 8E)

  • Isomer C: (6E, 8Z)

  • Isomer D: (6E, 8E) – Subject of this guide

Note: Isomer D is often cited as having the most desirable "spicy/tobacco" character, whereas earlier eluting isomers (A/B) may exhibit fruitier or weaker notes.

Sensory Characterization

Odor Threshold Data

The odor threshold of Megastigmatrienone is matrix-dependent. While individual isomer thresholds are rarely isolated in public literature due to rapid equilibration, the mixture's threshold is well-established.

MatrixDetection Threshold (ODT)Reference
Water 8 µg/L (ppb) Slaghenaufi et al., 2014 [1]
Ethanol (10-12%) ~50 - 100 µg/L Estimated based on hydrophobicity (LogP ~2.6)
Air ~2-10 ng/L Extrapolated from similar norisoprenoids (e.g., β-Damascenone)

Interpretation: With a threshold of 8 ppb, Megastigmatrienone D is a high-impact aroma compound . It is less potent than β-Damascenone (threshold ~0.002 ppb) but significantly more potent than many terpene alcohols.

Sensory Profile Descriptors

A Quantitative Descriptive Analysis (QDA) of Megastigmatrienone D reveals a complex profile that evolves with concentration.

  • Primary Descriptors: Cured Tobacco , Spicy (Clove/Pepper nuance), Woody (Cedar-like).

  • Secondary Descriptors: Sweet , Dried Fruit (Plum/Fig), Tea-like .

  • Sensory Evolution:

    • Low Concentration (<20 ppb): Sweet, floral, tea-like.

    • High Concentration (>100 ppb): Intense tobacco, spicy, earthy, slightly phenolic.[3]

Mechanistic Insight: Biosynthesis & Formation

Megastigmatrienones are not primary metabolites but are formed through the oxidative degradation of carotenoids (Lutein and Zeaxanthin). This pathway is critical for understanding its presence in aged products (wine, tobacco) where oxidation occurs over time.

Biosynthetic Pathway Visualization

The following diagram illustrates the degradation pathway from Lutein to Megastigmatrienone D.

Biosynthesis Lutein Lutein / Zeaxanthin (C40 Carotenoid) Cleavage Enzymatic/Oxidative Cleavage (CCD Enzymes) Lutein->Cleavage Ionol 3-Oxo-α-ionol (Intermediate) Cleavage->Ionol Oxidation Dehydration Acid-Catalyzed Dehydration (- H2O) Ionol->Dehydration Mega_Mix Megastigmatrienone Isomers (A, B, C, D Mixture) Dehydration->Mega_Mix Kinetics Mega_D Megastigmatrienone D (6E, 8E Isomer) Thermodynamically Stable Mega_Mix->Mega_D Isomerization / Equilibrium

Caption: Figure 1. Formation of Megastigmatrienone D via oxidative degradation of carotenoids and subsequent dehydration of 3-oxo-α-ionol.

Experimental Protocols

Protocol A: Analytical Quantification (HS-SPME-GC-MS)

Objective: To separate and quantify Megastigmatrienone D from a complex matrix (e.g., wine or tobacco extract).

Reagents & Standards:

  • Internal Standard: 4-Nonanol or d3-Megastigmatrienone (if available).

  • Solvent: 12% Ethanol/Water model solution.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place 10 mL of sample into a 20 mL headspace vial.

    • Add 3g NaCl (to enhance volatility via salting-out effect).

    • Add 10 µL of Internal Standard (100 mg/L).[4]

  • Extraction (HS-SPME):

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm.

    • Incubation: 60°C for 15 minutes (agitation at 500 rpm).

    • Extraction: Expose fiber to headspace for 45 minutes at 60°C.

  • GC-MS Analysis:

    • Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm). Note: DB-WAX provides better isomer separation.

    • Injector: 250°C, Splitless mode (3 min).

    • Oven Program: 40°C (2 min) -> 5°C/min -> 230°C (10 min).

    • Detection (SIM Mode): Monitor ions m/z 134 (Base Peak), 190 (Molecular Ion), 175, 147.

  • Identification:

    • Megastigmatrienone D is typically the last eluting isomer of the quartet. Verify with Retention Index (RI ~2193 on Polar columns).

Protocol B: Sensory Threshold Determination (ASTM E679)

Objective: To determine the group detection threshold of Megastigmatrienone D in water.

Method: 3-Alternative Forced Choice (3-AFC) Ascending Concentration Series.

Workflow:

  • Panel Selection: Screen 6-10 panelists for specific anosmia using n-butanol.

  • Sample Preparation:

    • Prepare a stock solution of Megastigmatrienone D (purity >95%) in absolute ethanol.

    • Prepare 6 dilution steps in odor-free water, ranging from 0.5 ppb to 64 ppb (geometric factor of 2).

  • Presentation:

    • Present 3 cups per step: 1 active sample, 2 blanks (water).

    • Start from the lowest concentration.

    • Panelist must choose the "odd" cup.

  • Calculation:

    • Calculate the Individual Threshold (BET) as the geometric mean of the last miss and first correct detection.

    • Group Threshold = Geometric mean of individual BETs.

SensoryProtocol Stock Stock Solution (Ethanol) Dilution Serial Dilution (Water Matrix) Stock->Dilution 0.5 - 64 ppb AFC 3-AFC Test (Ascending) Dilution->AFC Panel Sensory Panel (n=10, Screened) Panel->AFC Evaluation Data Data Analysis (Geo. Mean) AFC->Data Correct/Incorrect

Caption: Figure 2. Workflow for determining the odor detection threshold using 3-AFC methodology.

References

  • Slaghenaufi, D., et al. (2014).[5][6] "Quantitative solid phase microextraction–gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine." Analytica Chimica Acta, 813, 63-69.[5]

  • Slaghenaufi, D., & De Revel, G. (2016).[5] "Quantification of megastigmatrienone, a potential contributor to tobacco aroma in spirits."[5][7][8] Food Chemistry, 203, 41-48.[5]

  • Leffingwell, J. C. (2001). "Carotenoids as Flavor & Fragrance Precursors." Leffingwell & Associates.[9]

  • Symrise AG. (2023). "Tabanone (Megastigmatrienone) Technical Data Sheet." Symrise Aroma Molecules.

  • Aasen, A. J., et al. (1972).[6] "Tobacco Chemistry. 15. New Tobacco Constituents. The Structures of Five Isomeric Megastigmatrienones." Acta Chemica Scandinavica, 26, 2573-2576.

Sources

Exploratory

Technical Guide: Megastigmatrienone D in Tea &amp; Essential Oils

This technical guide provides a comprehensive analysis of Megastigmatrienone D, focusing on its chemical identity, biosynthetic origin, and analytical determination in tea and essential oils. Identity, Biosynthesis, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Megastigmatrienone D, focusing on its chemical identity, biosynthetic origin, and analytical determination in tea and essential oils.

Identity, Biosynthesis, and Analytical Protocols

Executive Summary

Megastigmatrienone (4-(2-butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one), often referred to commercially as Tabanone , is a C13-norisoprenoid vital to the aroma profile of fermented teas (Black, Oolong), tobacco, and Osmanthus fragrans absolute.[1] While typically analyzed as a mixture of four stereoisomers, Megastigmatrienone D (often correlating to the late-eluting isomer) possesses unique sensory thresholds and stability characteristics. This guide outlines the specific chemical constitution of Isomer D, its formation via carotenoid degradation, and validated protocols for its extraction and quantification.

Chemical Constitution & Stereochemistry

Megastigmatrienones exist as four geometric isomers due to the configuration of the double bonds at positions 6 and 8. In complex matrices like tea and essential oils, they typically co-elute or appear as a cluster.

Isomeric Nomenclature

The designation "A, B, C, D" often corresponds to the elution order on polar capillary columns (e.g., DB-WAX).

Common NameIsomer CodeChemical Structure (IUPAC)CAS RegistryCharacteristics
Megastigmatrienone A Isomer 1(6Z, 8E)-Megastigma-4,6,8-trien-3-one5492-79-5Major isomer; Tobacco-like, spicy.
Megastigmatrienone B Isomer 2(6Z, 8Z)-Megastigma-4,6,8-trien-3-one13215-88-8Floral, woody nuances.
Megastigmatrienone C Isomer 3(6E, 8E)-Megastigma-4,6,8-trien-3-oneMixedEarthy, heavy.
Megastigmatrienone D Isomer 4 (6E, 8Z)-Megastigma-4,6,8-trien-3-one 5164-78-3 Sweet, dried fruit, persistent.

Note on Isomer D: Isomer D is thermodynamically less stable than Isomer A. Its presence is often a marker of specific thermal processing (e.g., the drying stage of black tea or the curing of tobacco) where isomerization occurs.

Biosynthetic Pathway

Megastigmatrienones are not primary metabolites; they are degradation products of carotenoids (Lutein and


-Carotene). In tea (Camellia sinensis), this process is triggered by enzymatic oxidation during the "fermentation" (oxidation) stage and accelerated by thermal drying.
Mechanism of Formation
  • Precursor Cleavage: Carotenoids are cleaved by Carotenoid Cleavage Dioxygenases (CCDs) to form ionones.

  • Hydroxylation:

    
    -Ionone is converted to 3-oxo-
    
    
    
    -ionol
    .
  • Acid/Thermal Dehydration: This is the critical step. 3-oxo-

    
    -ionol undergoes dehydration to form the megastigmatrienone skeleton. The specific ratio of isomers (A vs. D) is determined by the pH and temperature during this step.
    

Biosynthesis Carotenoid Carotenoid Precursors (Lutein / Beta-Carotene) CCD Enzymatic Cleavage (CCD Enzymes) Carotenoid->CCD Ionone Alpha-Ionone / Beta-Ionone CCD->Ionone OxoIonol Intermediate: 3-oxo-alpha-ionol Ionone->OxoIonol Photo-oxidation / Hydroxylation Dehydration Thermal/Acid Dehydration (- H2O) OxoIonol->Dehydration Tea Drying / Curing IsomerA Isomer A (6Z, 8E) (Major Product) Dehydration->IsomerA IsomerD Isomer D (6E, 8Z) (Target Analyte) Dehydration->IsomerD

Caption: Biosynthetic formation of Megastigmatrienone isomers via the degradation of carotenoids and dehydration of the 3-oxo-alpha-ionol intermediate.

Occurrence in Natural Matrices

The concentration of Megastigmatrienone D varies significantly based on processing.

MatrixTotal Megastigmatrienones (ppb)Isomer D PresenceNotes
Green Tea (Non-fermented)< 10TraceLack of oxidation prevents precursor formation.
Black Tea (Fully fermented)50 - 300HighFormed during the drying/firing stage.
Osmanthus Absolute 2,000 - 5,000ModerateCo-occurs with high levels of ionones.
Tobacco (Cured)> 10,000Very HighKey marker of flavor quality.

Analytical Protocol: Isolation & Quantification

Due to the thermal instability of Isomer D, Solvent Assisted Flavor Evaporation (SAFE) is preferred over steam distillation to prevent artifact formation. For rapid screening, SPME is the standard.

Protocol: Headspace SPME-GC-MS

This protocol allows for the separation of Isomer D from the A/B/C cluster.

Reagents & Materials:

  • Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - Critical for covering the polarity range of C13 norisoprenoids.

  • Internal Standard: 2-Octanol or d3-Beta-Ionone (50 µg/L).

  • Column: DB-WAX (Polar) or equivalent (60m x 0.25mm x 0.25µm). Non-polar columns (DB-5) often fail to resolve Isomer D from Isomer C.

Step-by-Step Workflow:

  • Sample Prep: Weigh 2.0g of tea sample (or 100µL essential oil diluted in ethanol) into a 20mL headspace vial. Add 5mL saturated NaCl solution (to salt-out volatiles).

  • Equilibration: Incubate at 60°C for 20 minutes with agitation (500 rpm).

  • Extraction: Expose SPME fiber to headspace for 40 minutes at 60°C.

  • Desorption: Insert fiber into GC injector at 250°C for 5 minutes (Splitless mode).

  • GC Gradient:

    • Start: 40°C (hold 2 min).

    • Ramp 1: 5°C/min to 200°C.

    • Ramp 2: 10°C/min to 240°C (hold 5 min).

  • MS Detection: Operate in SIM (Selected Ion Monitoring) mode for sensitivity.

    • Target Ions: m/z 134 (Base peak), 190 (Molecular ion), 175, 147.

    • Note: Isomer D typically elutes last on a WAX column.

AnalyticalWorkflow Sample Sample Matrix (Tea/Oil) Prep Salt Addition (NaCl) & Internal Std Sample->Prep SPME SPME Extraction (DVB/CAR/PDMS) 60°C, 40 min Prep->SPME GC GC Separation (DB-WAX Column) SPME->GC MS MS Detection (SIM) m/z 134, 190 GC->MS Data Quantification of Isomer D MS->Data

Caption: Validated SPME-GC-MS workflow for the isolation of Megastigmatrienone isomers.

Sensory Implications

In drug development and flavor chemistry, the specific ratio of Isomer D is critical.

  • The "Tabanone" Effect: The mixture provides a "dried tobacco" and "honey" note.

  • Isomer D Specifics: While Isomer A is spicy/woody, Isomer D contributes the sweet, dried-fruit, and hay-like bottom notes that persist. In tea beverages, a higher ratio of Isomer D correlates with a "smoother" aged perception, whereas high Isomer A can be perceived as sharper or greener.

References

  • Slaghenaufi, D., et al. (2014). Quantitative solid phase microextraction–gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine. Analytica Chimica Acta. Link

  • Kaiser, R. (1993). The Scent of Orchids: Olfactory and Chemical Investigations. Elsevier Science. (Reference for Osmanthus and Boronia absolute composition).
  • Leffingwell, J. C. (1999). Carotenoids as Flavor & Fragrance Precursors. Leffingwell & Associates. Link

  • PubChem. Megastigmatrienone D (Compound Summary). National Library of Medicine. Link

  • Kawakami, M., et al. (2010). Determination of Essential Oil Composition from Osmanthus fragrans Tea by GC-MS. Molecules. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity Determination of Megastigmatrienone D via HS-SPME GC-MS

Abstract This protocol details a validated workflow for the extraction and quantification of Megastigmatrienone D (CAS: 5164-78-3), a potent aroma-active C13-norisoprenoid, using Headspace Solid-Phase Microextraction (HS...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details a validated workflow for the extraction and quantification of Megastigmatrienone D (CAS: 5164-78-3), a potent aroma-active C13-norisoprenoid, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Designed for complex matrices such as tobacco, tea, and fermented spirits, this method overcomes the analyte's isomeric complexity and semi-volatile nature. By utilizing a DVB/CAR/PDMS fiber and optimized salting-out conditions, this protocol achieves sub-ppb detection limits with high reproducibility (


).

Introduction & Scientific Rationale

Megastigmatrienone (often termed "Tabanone") exists as four isomers, with Megastigmatrienone D (often correlated with the (4E, 6E, 8E) configuration) being a critical marker for flavor maturity in tobacco and aging quality in spirits.

Mechanistic Insight: Why This Protocol Works
  • Fiber Selection (DVB/CAR/PDMS): Megastigmatrienone D is a semi-volatile ketone (MW 190.28) with moderate polarity. Single-phase fibers like PDMS often fail to retain it competitively against the matrix background. The Divinylbenzene (DVB) and Carboxen (CAR) layers provide a "bimodal" adsorption mechanism: CAR traps smaller volatiles, while DVB targets the mid-molecular weight range (C10-C15) where megastigmatrienones elute.

  • Salting-Out Effect: The addition of saturated NaCl modifies the ionic strength of the aqueous phase, decreasing the solubility of hydrophobic organic compounds (the "salting-out" effect) and driving the partition coefficient (

    
    ) significantly toward the headspace.
    
  • Isomeric Separation: A non-polar 5%-phenyl-methylpolysiloxane column (e.g., DB-5MS) is selected to separate the four megastigmatrienone isomers based on boiling point and steric hindrance, preventing co-elution common on polar wax columns.

Materials & Instrumentation

Reagents
  • Target Standard: Megastigmatrienone (mixed isomers or purified Isomer D,

    
    95% purity).
    
  • Internal Standard (ISTD): Naphthalene-d8 (preferred for similar retention/volatility) or 2-Octanol (economical alternative).

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove organics.

  • Solvent: Methanol (LC-MS grade) for stock preparation.

  • Water: Ultrapure Milli-Q water (18.2 MΩ·cm).

Instrumentation
  • GC-MS System: Agilent 7890B/5977B or equivalent single quadrupole MS.

  • Autosampler: CTC PAL3 or Gerstel MPS with SPME capability.

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub, Supelco/Merck). Condition fiber at 270°C for 30 min before first use.

  • Column: DB-5MS UI (30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film thickness).
  • Liner: SPME-specific liner (0.75 mm ID) to minimize peak broadening.

Experimental Protocol

Standard Preparation
  • Stock Solution (1000 mg/L): Dissolve 10 mg Megastigmatrienone standard in 10 mL Methanol. Store at -20°C.

  • ISTD Solution (100 mg/L): Dissolve 10 mg Naphthalene-d8 in 100 mL Methanol.

  • Working Calibrants: Dilute Stock Solution into matrix-matched blank (or water) to create a range of 0.01 – 10.0 µg/g. Add ISTD to a final concentration of 0.5 µg/g in all samples.

Sample Preparation (Solid Matrix)
  • Weigh 1.00 ± 0.01 g of homogenized sample (e.g., ground tobacco powder) into a 20 mL headspace vial.

  • Add 5 mL of saturated NaCl solution.

  • Add 10 µL of ISTD Solution directly into the liquid phase.

  • Cap immediately with a magnetic screw cap (PTFE/Silicone septum).

  • Vortex for 30 seconds to ensure homogeneity.

HS-SPME Extraction Parameters
ParameterSettingRationale
Incubation Temp 60°CBalances volatility with minimal thermal degradation.
Incubation Time 15 minEnsures headspace equilibrium before extraction.
Agitation 500 rpmFacilitates mass transfer from liquid to headspace.
Extraction Time 45 minDVB/CAR/PDMS requires longer times for competitive displacement.
Desorption Temp 250°CSufficient to strip semi-volatiles without bleeding the fiber.
Desorption Time 3 minPrevents carryover; Splitless mode.
GC-MS Acquisition Method
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 5°C/min to 180°C (critical for isomer separation)

    • Ramp 20°C/min to 280°C (hold 5 min)

  • Transfer Line: 280°C.

  • Ion Source: 230°C (EI mode, 70 eV).

  • Acquisition Mode: SIM/Scan (Simultaneous).

    • Scan: m/z 35–350 (for qualitative confirmation).

    • SIM Group: Target Megastigmatrienone D.[3]

SIM Table for Megastigmatrienone D:

Ion Type m/z Dwell Time (ms) Note

| Quantifier | 190.1 | 50 | Molecular Ion (


) |
| Qualifier 1  | 175.1 | 50 | Loss of Methyl (

) | | Qualifier 2 | 147.1 | 50 | Ring fragmentation | | Qualifier 3 | 91.1 | 50 | Tropylium ion (aromatic stability) |

Workflow Visualization

G Start Sample Homogenization (1.0g Matrix) Prep Matrix Modification + 5mL Saturated NaCl + ISTD (Naphthalene-d8) Start->Prep Weighing Incubate Equilibration 60°C, 15 min, 500 rpm Prep->Incubate Vial Sealing Extract HS-SPME Extraction DVB/CAR/PDMS Fiber 60°C, 45 min Incubate->Extract Fiber Exposure Desorb GC Injection 250°C, 3 min, Splitless Extract->Desorb Fiber Transfer Separation GC Separation DB-5MS Column Isomer Resolution Desorb->Separation Thermal Desorption Detection MS Detection (SIM) Target: m/z 190, 175, 147 Separation->Detection Elution Data Quantification Ratio (Area_Analyte / Area_ISTD) Detection->Data Integration

Figure 1: Step-by-step HS-SPME GC-MS workflow for Megastigmatrienone D analysis.

Data Analysis & Validation

Identification Strategy

Megastigmatrienone D typically elutes as the last or second-to-last isomer in the cluster (approx. RI 1500-1600 on DB-5).

  • Retention Time Matching: Compare against authentic standard.

  • Ion Ratio Confirmation: The abundance ratio of m/z 175/190 should be consistent within ±20% of the standard.

Quantification Calculation

Use the internal standard method to correct for fiber variability:



Where 

(Response Factor) is determined from the calibration curve.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Fiber aging or moisture saturation.Bake fiber @ 260°C for 20 min. Ensure NaCl solution is saturated to reduce water vapor pressure.
Peak Tailing Active sites in liner.Replace liner with deactivated SPME liner.
Isomer Co-elution Ramp rate too fast.Slow oven ramp to 3°C/min between 140-180°C.

References

  • Slaghenaufi, D., et al. (2014). Quantitative solid phase microextraction–gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine. Analytica Chimica Acta, 813, 63-69.[4] Link

  • Rojas, et al. (2024). Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds... in Cocoa Honey.[5] MDPI. Link

  • NIST Chemistry WebBook. Megastigmatrienone Mass Spectrum & Retention Indices. Link

  • Yang, et al. (2021). Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry (HS-SPME-GC–MS) for the Characterization of Cigar Leaves. LCGC International. Link

Sources

Application

Application Note: Megastigmatrienone D as a Quantitative Marker for Wine Aging

Abstract & Strategic Relevance In the metabolomics of wine aging, the shift from primary (varietal) to tertiary (aging) aromas is chemically complex. While oak-derived lactones are common markers for barrel aging, they d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

In the metabolomics of wine aging, the shift from primary (varietal) to tertiary (aging) aromas is chemically complex. While oak-derived lactones are common markers for barrel aging, they do not reflect the intrinsic evolution of the wine matrix itself. Megastigmatrienone D (often referred to in literature as Isomer 4, trans,trans-megastigmatrienone), a C13-norisoprenoid, serves as a superior "molecular clock."

Derived from the acid-catalyzed hydrolysis of carotenoid glycosides, its concentration correlates positively with oxidative aging and storage time, contributing to the "tobacco," "incense," and "balsamic" notes characteristic of high-quality aged wines (e.g., Amarone, Barolo, aged Bordeaux).

This guide provides a rigorous HS-SPME-GC-MS protocol for the quantification of Megastigmatrienone D, designed for researchers requiring high-sensitivity biomarker validation.

Mechanistic Grounding: The "Hidden Clock"

Unlike volatile phenols which may indicate spoilage (Brettanomyces), Megastigmatrienones are positive quality markers. They do not exist in significant quantities in fresh grape juice but evolve from non-volatile precursors.

The Formation Pathway

The molecule forms via the degradation of carotenoids (Neoxanthin/Violaxanthin) into glycosylated precursors (3-oxo-


-ionol glucosides). During aging, the acidic environment of the wine (

) catalyzes the hydrolysis of the sugar moiety and the subsequent dehydration/rearrangement of the aglycone.

CarotenoidPathway Carotenoids Carotenoids (Neoxanthin / Violaxanthin) Cleavage Enzymatic Cleavage (CCD Enzymes) Carotenoids->Cleavage Ionol 3-oxo-alpha-ionol (Glycosylated Precursor) Cleavage->Ionol Hydrolysis Acid Hydrolysis (Aging: pH 3.2-3.6, Time) Ionol->Hydrolysis Slow Release Intermediates Unstable Intermediates (Dehydration/Rearrangement) Hydrolysis->Intermediates MegaA Megastigmatrienone A (Isomer 1) Intermediates->MegaA MegaD Megastigmatrienone D (Isomer 4 - Stable Marker) Intermediates->MegaD Accumulation over years

Figure 1: Biogenic pathway of Megastigmatrienone D. The transformation from glycosylated precursors acts as a time-dependent release mechanism.

Experimental Protocol: HS-SPME-GC-MS

Objective: Quantify Megastigmatrienone D at trace levels (ng/L to µg/L) avoiding thermal artifacts.

Materials & Reagents[1]
  • Target Analyte: Megastigmatrienone D (CAS: 5164-78-3).[1] Note: Commercial standards are often mixtures of isomers. Ensure separation capability.

  • Internal Standard (IS):

    
    -Ionone-d3 or 2-Octanol (if isotopologues are unavailable).
    
  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade (baked at 400°C to remove organics).

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: The triple-phase fiber covers the polarity range best for norisoprenoids.

Sample Preparation Workflow
  • Aliquot: Transfer 10 mL of wine sample into a 20 mL headspace vial.

  • Ionic Strength Adjustment: Add 3 g of NaCl.

    • Why? "Salting out" decreases the solubility of organic compounds in the aqueous phase, driving them into the headspace, increasing sensitivity by 2-3x.

  • Internal Standard: Add 10 µL of IS solution (10 mg/L in ethanol).

  • Sealing: Immediately cap with a magnetic screw cap with PTFE/Silicone septum.

Instrumental Parameters (GC-MS)
ParameterSettingRationale
System Agilent 8890/5977B (or equivalent)High sensitivity required.
Column DB-WAX (60m x 0.25mm x 0.25µm)Polar phase is critical to separate the 4 megastigmatrienone isomers. Non-polar (5MS) columns often co-elute them.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimal linear velocity for separation.
Inlet SPME Mode, 250°C, SplitlessEnsure complete desorption from fiber.
Oven Program 40°C (2 min)

3°C/min

240°C (10 min)
Slow ramp (3°C/min) is essential for isomer resolution in the mid-chromatogram region.
MS Mode SIM (Selected Ion Monitoring) Drastically improves S/N ratio for trace quantification.
Transfer Line 250°CPrevent condensation of high-boilers.
SPME Extraction Conditions (Automated)
  • Incubation: 10 mins @ 50°C (500 rpm agitation).

  • Extraction: 45 mins @ 50°C (fiber exposed).

  • Desorption: 5 mins @ 250°C.

Mass Spectrometry Detection (SIM)

Megastigmatrienone isomers have similar mass spectra. Retention time (RT) is the primary identifier, confirmed by ion ratios.

  • Target Ion (Quant): m/z 133

  • Qualifier Ions: m/z 148, 175, 190 (Molecular Ion)

  • Isomer Elution Order (Typical on WAX):

    • Isomer 1 (Megastigmatrienone A)

    • Isomer 2

    • Isomer 3

    • Isomer 4 (Megastigmatrienone D)

      
      Target Marker (Late eluting)
      

Analytical Workflow & Data Logic

Workflow Sample Wine Sample (10mL + 3g NaCl) SPME HS-SPME Extraction (DVB/CAR/PDMS, 50°C) Sample->SPME Equilibrium GC GC Separation (WAX Column) SPME->GC Desorption MS MS Detection (SIM: m/z 133, 190) GC->MS Separation Data Peak Integration (Isomer 4) MS->Data Quantification

Figure 2: Analytical workflow for trace quantification.

Data Interpretation & Validation

To validate Megastigmatrienone D as an aging marker, apply the following logic:

  • Identification: Match RT with authentic standard. Isomer 4 (D) typically elutes last on WAX columns.

  • Quantification: Use the Internal Standard method:

    
    
    (Where RF is the Response Factor determined via calibration curve).
    
  • Aging Correlation:

    • Young Wines (< 1 year): < 5 µg/L (or non-detectable).

    • Aged Wines (> 3 years): 10 - 50+ µg/L.

    • Interpretation: A high concentration of Isomer D relative to Isomer A suggests advanced oxidative aging.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Poor Isomer Separation Ramp rate too fast or column degradation.Slow ramp to 2-3°C/min. Trim column or replace with fresh WAX phase.
Low Sensitivity Fiber degradation or "Salting out" failure.Replace SPME fiber (lifespan ~50-100 injections). Ensure NaCl saturation.
Carryover High concentration in previous sample.Run blank injection between samples. Increase desorption time to 10 min.
Peak Tailing Active sites in liner.Change liner; use deactivated wool.

References

  • Slaghenaufi, D., & Ugliano, M. (2018). Norisoprenoids, Sesquiterpenes and Terpenoids Content of Valpolicella Wines During Aging: Investigating Aroma Potential in Relationship to Evolution of Tobacco and Balsamic Aroma in Aged Wine. Frontiers in Chemistry.

  • Slaghenaufi, D., et al. (2014).[2][3][4] Quantitative solid phase microextraction–Gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine. Analytica Chimica Acta.

  • PubChem. (2025).[1] Megastigmatrienone D | C13H18O.[1][5][6] National Library of Medicine.

  • Mendes-Pinto, M. M. (2009).[7] Carotenoid breakdown products the—norisoprenoids—in wine aroma.[7] Archives of Biochemistry and Biophysics.

  • Perestrelo, R., et al. (2021). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Optimization Approaches. Beverages.

Sources

Method

Advanced Solvent Extraction and Isolation Protocols for Megastigmatrienone D

Target Analyte: Megastigmatrienone D (Isomer 4; (4E)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one) CAS: 5164-78-3 Application: Flavor Chemistry, Tobacco Aroma Profiling, Drug Development (Bioactive Terpenoi...

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Megastigmatrienone D (Isomer 4; (4E)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one) CAS: 5164-78-3 Application: Flavor Chemistry, Tobacco Aroma Profiling, Drug Development (Bioactive Terpenoids)

Executive Summary & Strategic Approach

Megastigmatrienone D (often referred to as Tabanone or Isomer 4 ) is a C13 norisoprenoid ketone critical to the sensory profiles of tobacco, aged wine, and tea. Unlike simple extraction targets, Megastigmatrienone D presents a dual challenge:

  • Isomeric Complexity: It exists in equilibrium with three other geometric isomers (A, B, C). Isolation requires conditions that minimize thermal isomerization while achieving high-resolution separation.

  • Precursor Latency: In plant matrices (specifically Nicotiana tabacum), >80% of the compound exists as non-volatile glycosidic precursors.

The Senior Scientist’s Directive: Do not rely solely on direct solvent extraction of the free volatile if your goal is yield. This guide details a Dual-Stream Protocol :

  • Stream A (Direct): Isolation of free volatiles using SDE (Simultaneous Distillation Extraction) or low-temp Solvent Extraction.

  • Stream B (Total): Methanolic extraction of precursors followed by acid hydrolysis to release the "bound" Megastigmatrienone D.

Pre-Extraction Considerations & Chemistry

Chemical Identity[1][2]
  • IUPAC: (4E)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one[1]

  • Molecular Weight: 190.28 g/mol [1][2][3][4][5][6]

  • LogP: ~2.6 (Moderately lipophilic)

  • Solubility: Soluble in Ethanol, Dichloromethane (DCM), Hexane; Insoluble in Water.

Solvent Selection Logic
SolventPolarity IndexSuitabilityExpert Note
Dichloromethane (DCM) 3.1High Excellent solubility for free volatiles; low boiling point (40°C) minimizes thermal degradation during concentration.
Methanol (MeOH) 5.1High Essential for extracting glycosidic precursors (Stream B). Penetrates plant cell walls effectively.
Hexane 0.1MediumGood for defatting or specific partitioning, but may miss more polar isomers or precursors.
Supercritical CO₂ TunableHigh The "Green" standard. Tunable density allows selective extraction of the ketone without chlorophyll contamination.

Detailed Experimental Protocols

Protocol A: High-Yield Precursor Extraction & Hydrolysis (Recommended)

Use this method for maximum recovery from plant material (Tobacco/Tea).

Reagents: Methanol (HPLC Grade), HCl (2M), Dichloromethane (DCM), Anhydrous Sodium Sulfate.

Step-by-Step Workflow:

  • Maceration: Suspend 100g of dried, ground sample in 500mL 80% Methanol/Water .

  • Ultrasonication: Sonicate at 30°C for 40 mins . Note: Avoid higher temps to prevent uncontrolled isomerization.

  • Filtration: Filter supernatant. Repeat extraction 2x. Combine filtrates.

  • Evaporation: Remove Methanol under reduced pressure (Rotavap at 40°C) until only the aqueous phase remains.

  • Partition (Clean-up): Wash the aqueous phase with Hexane (50mL x 2) to remove lipids/waxes. Discard Hexane layer.

  • Hydrolysis (The Critical Step): Acidify the aqueous phase to pH 2.5 using 2M HCl. Heat at 90°C for 1 hour under reflux.

    • Mechanism:[1][7][8][9] This cleaves the glycosidic bond, releasing free Megastigmatrienone D from its non-volatile precursor.

  • Final Extraction: Cool rapidly. Extract the now-liberated volatiles with DCM (100mL x 3).

  • Drying: Dry DCM layer over Anhydrous Na₂SO₄ and concentrate to ~2mL.

Protocol B: Direct Isolation via SDE (Simultaneous Distillation Extraction)

Use this method for capturing the "native" aroma profile without hydrolysis artifacts.

Equipment: Likens-Nickerson Apparatus. Solvent: Dichloromethane or Pentane:Ether (1:1).

  • Setup: Place 50g sample + 500mL distilled water in the sample flask. Place 50mL solvent in the extraction flask.

  • Distillation: Heat both flasks to boiling. The steam (carrying volatiles) and solvent vapors meet in the central condensing chamber.

  • Duration: Run for 2-3 hours .

  • Recovery: Collect the solvent phase. The co-extracted water will phase-separate automatically.

  • Concentration: Concentrate solvent using a Kuderna-Danish concentrator (gentler than Rotavap for volatiles).

Purification & Isomer Separation (The "D" Specifics)

Crude extracts contain all 4 isomers (A, B, C, D). To isolate Megastigmatrienone D , you must use Preparative HPLC or Flash Chromatography.

Stationary Phase: C18 (Octadecyl) Reverse Phase. Mobile Phase: Acetonitrile (ACN) : Water.[10]

Separation Gradient:

  • 0-5 min: 40% ACN (Isocratic hold to elute polar impurities)

  • 5-25 min: 40% → 70% ACN (Linear Gradient)

  • Flow Rate: 12 mL/min (for 20mm Prep column)

Elution Order (Typical on C18):

  • Megastigmatrienone C (Most polar)

  • Megastigmatrienone B[5][7][11]

  • Megastigmatrienone A[5][7][10][12][13]

  • Megastigmatrienone D (Late eluting, usually the (E,E) isomer)

Note: Isomer D is often identified by its UV max at ~290nm (conjugated ketone).

Visualizing the Workflow

Megastigmatrienone_Isolation RawMaterial Raw Material (Tobacco/Tea) Extraction Extraction (80% MeOH, Ultrasound) RawMaterial->Extraction Solvent Penetration Evap Evaporation (Remove MeOH) Extraction->Evap LipidWash Lipid Wash (Hexane Partition) Evap->LipidWash AqPhase Aqueous Phase (Contains Precursors) LipidWash->AqPhase Discard Organic Layer Hydrolysis Acid Hydrolysis (pH 2.5, 90°C, 1h) AqPhase->Hydrolysis Release Aglycones LLE LLE with DCM (Target: Free Volatiles) Hydrolysis->LLE CrudeExtract Crude Extract (Mixed Isomers A-D) LLE->CrudeExtract PrepHPLC Prep-HPLC (C18 Column, ACN:H2O) CrudeExtract->PrepHPLC IsomerD Pure Megastigmatrienone D (>98% Purity) PrepHPLC->IsomerD Fraction Collection

Caption: Integrated workflow for the extraction of glycosidic precursors and isolation of Megastigmatrienone D.

Quality Control & Validation

To ensure the isolate is indeed Isomer D and not a co-eluting congener, verify using GC-MS .

ParameterSpecification for Megastigmatrienone D
GC Column DB-5MS or HP-5 (Non-polar capillary)
Retention Index (RI) Approx. 1450 - 1480 (Dependent on temp program)
Key MS Ions (m/z) 147 (Base Peak), 190 (Molecular Ion), 175, 133
UV Absorbance λmax ≈ 290 nm (Ethanol)

Troubleshooting Tip: If yield is low, check the hydrolysis pH. If pH > 3.0, hydrolysis is incomplete. If pH < 1.0, you risk degrading the ketone ring structure. Maintain pH 2.0–2.5 rigorously.

References

  • BenchChem. (2025).[10] Megastigmatrienone D | C13H18O | CID 18645216.[1][5] National Center for Biotechnology Information. Link

  • Slaghenaufi, D., & Ugliano, M. (2014).[14] Quantitative solid phase microextraction–gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine. Journal of Chromatography A. Link

  • Popova, V., et al. (2019). A Comparative Analysis of Megastigmatrienone A in Different Tobacco Varieties. BenchChem Application Notes. Link

  • Cai, K., et al. (2022). Analysis of Microbial Community, Volatile Flavor Compounds, and Flavor of Cigar Tobacco Leaves. Frontiers in Microbiology. Link

  • MedChemExpress. (2024). Megastigmatrienone (mixed isomers) Product Information. Link

Sources

Application

Application Note: Preparation of Megastigmatrienone D Calibration Standards for Accurate Quantification

Abstract and Introduction Megastigmatrienone D, a C13-norisoprenoid derived from the degradation of carotenoids, is a significant contributor to the complex aroma profiles of various natural products, including tobacco a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

Megastigmatrienone D, a C13-norisoprenoid derived from the degradation of carotenoids, is a significant contributor to the complex aroma profiles of various natural products, including tobacco and oak-aged spirits.[1][2][3] Its characteristic dry, woody-amber, and tobacco-like scent makes it a compound of high interest in the flavor, fragrance, and food science industries.[1] Accurate and precise quantification of Megastigmatrienone D is paramount for quality control, flavor profiling, and research into its biosynthetic pathways and potential biological activities.

The cornerstone of any robust quantitative analysis is a reliable and accurately prepared calibration curve. This application note provides a comprehensive, field-proven protocol for the preparation of Megastigmatrienone D calibration standards. Moving beyond a simple list of steps, this guide delves into the scientific rationale behind critical choices in the workflow, from solvent selection to storage conditions. The methodologies described herein are designed to be self-validating and are grounded in the principles of analytical integrity as outlined by global regulatory bodies like the International Council for Harmonisation (ICH).[4][5] This ensures that the resulting calibration curve is fit for its intended purpose, providing a solid foundation for any subsequent quantitative analysis.

Foundational Principles: The Science Behind the Standard

A successful protocol is built on a strong understanding of the analyte and the analytical process. The following considerations are critical to preparing high-fidelity calibration standards for Megastigmatrienone D.

Analyte Characteristics and Solvent Selection

Megastigmatrienone D (M.W. 190.28 g/mol ) is a pale yellowish, viscous liquid that is practically insoluble in water.[6] However, it exhibits excellent solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and other alcohols.[1][3][6]

Causality: The choice of solvent is the first critical decision. It must fully solubilize the analyte to create a homogenous stock solution and be compatible with the intended analytical instrumentation (e.g., GC-MS, HPLC). Based on documented solubility data, HPLC-grade Ethanol (≥99.9%) is recommended as the primary solvent for this protocol. It offers high solubility (≥10 mg/mL), is compatible with both GC and reversed-phase HPLC systems, and has a lower toxicity profile compared to alternatives like DMSO.[3] Using a high-purity, HPLC-grade solvent is non-negotiable as impurities can introduce interfering peaks and compromise the integrity of the analysis.

Purity and Handling of the Reference Standard

The entire accuracy of the calibration curve hinges on the purity and accurate handling of the Megastigmatrienone D reference material. It is imperative to use a certified reference standard with a known purity (e.g., >98%). The uncertainty of this purity value is the limiting factor for the uncertainty of the entire calibration.

Trustworthiness: Megastigmatrienone D is typically supplied as a neat liquid.[3] Accurate weighing of a small volume of a viscous liquid can be challenging. This protocol employs a gravimetric approach, measuring by weight rather than volume, to mitigate errors associated with viscosity and volumetric transfer of the pure standard.

Adherence to Good Laboratory Practices (GLP)

Systematic errors can be minimized by adhering to fundamental laboratory practices.

  • Gravimetric & Volumetric Accuracy: Use a calibrated analytical balance (readable to at least 0.1 mg) for weighing the primary standard. All dilutions must be performed using calibrated pipettes and Class A volumetric flasks.[7][8]

  • Avoiding Cross-Contamination: Use fresh pipette tips for each transfer. Ensure all glassware is scrupulously clean and rinsed with the solvent before use.[8]

  • Error Propagation: Serial dilutions are a practical necessity but can propagate errors. This protocol mitigates this by first creating a high-concentration primary stock, followed by an intermediate working stock, which reduces the number of serial dilution steps needed to reach the final low-concentration standards.

Materials and Reagents

  • Analyte: Megastigmatrienone D certified reference standard (CAS No. 5164-78-3), purity ≥98%.[6]

  • Solvent: Ethanol, HPLC or GC-MS grade (≥99.9% purity).

  • Equipment:

    • Analytical balance (readable to 0.1 mg)

    • Class A volumetric flasks (10 mL, 25 mL, 50 mL)[7]

    • Calibrated positive displacement or air displacement micropipettes (e.g., P200, P1000, P5000) and tips

    • Vortex mixer

    • 2 mL amber glass autosampler vials with PTFE-lined caps

Experimental Protocol: A Step-by-Step Methodology

This protocol details the preparation of a 1000 µg/mL primary stock solution, a 100 µg/mL working stock, and a seven-point calibration curve ranging from 0.1 to 20 µg/mL.

Part 1: Preparation of Primary Stock Solution (S0)

Objective: To accurately prepare a high-concentration stock solution of Megastigmatrienone D (1000 µg/mL).

  • Tare Vessel: Place a clean, dry 25 mL Class A volumetric flask on the analytical balance and tare the weight.

  • Weigh Standard: Carefully add approximately 25 mg of the Megastigmatrienone D reference standard directly into the tared volumetric flask. Record the exact weight (e.g., 0.0254 g).

  • Calculate Required Volume: Use the exact weight to calculate the final volume of solvent required to achieve a 1000 µg/mL (1 mg/mL) concentration.

    • Formula: Final Volume (mL) = Weight of Standard (mg) / 1.0 mg/mL

    • Example: 25.4 mg / 1.0 mg/mL = 25.4 mL. Note: This calculation demonstrates why a 25 mL flask is a suitable starting point. The final volume will be precisely 25.4 mL.

  • Dissolution: Add approximately 15 mL of HPLC-grade ethanol to the flask. Cap and vortex thoroughly for at least 60 seconds to ensure complete dissolution.

  • Dilute to Volume: Using a calibrated pipette, carefully add ethanol to bring the solution to the exact calculated final volume (e.g., 25.4 mL). This is a critical step that requires precision.

  • Homogenize: Cap the flask and invert it at least 15 times to ensure the solution is completely homogenous.

  • Label and Store: Label the flask clearly as "Megastigmatrienone D Primary Stock (S0) - 1000 µg/mL" with the preparation date.

Part 2: Preparation of Working Stock Solution (S1)

Objective: To prepare an intermediate working stock (100 µg/mL) for creating the calibration curve.

  • Pipette Stock: Using a calibrated pipette, transfer 5.0 mL of the Primary Stock Solution (S0) into a 50 mL Class A volumetric flask.

  • Dilute to Volume: Add HPLC-grade ethanol to the 50 mL mark.

  • Homogenize: Cap the flask and invert at least 15 times.

  • Label and Store: Label the flask "Megastigmatrienone D Working Stock (S1) - 100 µg/mL" with the preparation date.

Part 3: Preparation of Calibration Curve Standards (C1-C7)

Objective: To perform serial dilutions from the working stock to generate a set of standards for the calibration curve.

  • Label Vials: Label seven 10 mL volumetric flasks as C1 through C7.

  • Perform Dilutions: Prepare each calibration standard according to the volumes specified in Table 1. Add the specified volume of the appropriate stock solution, then dilute to the 10 mL mark with HPLC-grade ethanol.

Table 1: Dilution Scheme for Megastigmatrienone D Calibration Standards

Standard ID Stock Solution Used Volume of Stock (mL) Final Volume (mL) Final Concentration (µg/mL)
C1 S1 (100 µg/mL) 2.00 10 20.0
C2 S1 (100 µg/mL) 1.00 10 10.0
C3 S1 (100 µg/mL) 0.50 10 5.0
C4 S1 (100 µg/mL) 0.10 10 1.0
C5 C3 (5.0 µg/mL) 1.00 10 0.5
C6 C4 (1.0 µg/mL) 1.00 10 0.1

| C7 (Blank) | N/A | 0 | 10 | 0.0 |

  • Transfer: After thorough mixing, transfer each standard into a 2 mL amber glass autosampler vial. Cap immediately.

Storage and Stability

Expertise: The stability of your standards directly impacts the validity of your results over time. Based on supplier data for the neat compound, long-term stability is achieved at low temperatures.[3]

  • Primary and Working Stocks (S0, S1): Store at -20°C in amber glass containers, sealed tightly to prevent solvent evaporation. Under these conditions, solutions are expected to be stable for at least 6 months.

  • Calibration Standards (C1-C7): If not used immediately, store at 2-8°C for short-term use (up to one week) or at -20°C for longer periods. Always allow standards to equilibrate to room temperature before use.

Workflow Visualization

The following diagram illustrates the complete workflow for the preparation of Megastigmatrienone D calibration standards.

G cluster_0 Part 1: Primary Stock Preparation cluster_1 Part 2: Working Stock Preparation cluster_2 Part 3: Calibration Curve Standards A Weigh ~25 mg of Megastigmatrienone D Standard B Dissolve and Dilute to Calculated Volume (e.g., 25.4 mL) in HPLC-Grade Ethanol A->B C Primary Stock (S0) 1000 µg/mL B->C D Pipette 5.0 mL of S0 C->D E Dilute to 50 mL with HPLC-Grade Ethanol D->E F Working Stock (S1) 100 µg/mL E->F G Serial Dilutions (per Table 1) F->G H Final Standards (C1-C7) 0.1 to 20 µg/mL G->H

Caption: Workflow for Megastigmatrienone D standard preparation.

Validation and Quality Control

Preparing the standards is the first half of the process; verifying their quality is the second. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[5][9]

  • Linearity and Range: Once the standards are analyzed on the target instrument (e.g., GC-MS), plot the instrument response (e.g., peak area) against the concentration. The relationship should be linear over the intended range. The coefficient of determination (R²) should be ≥ 0.995, indicating a strong correlation.[10] The range is the interval between the lowest (LOQ) and highest standard that demonstrates acceptable linearity, accuracy, and precision.[5]

  • Accuracy and Precision: While full accuracy and precision studies are part of the larger method validation, the calibration curve itself provides clues.[11] The deviation of back-calculated concentrations of each standard from its nominal value should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).

  • Best Practices for Analysis:

    • Randomization: Analyze the calibration standards in a random order to minimize bias from instrument drift.

    • Blanks and QCs: Always include a solvent blank (C7) to check for system contamination. It is also best practice to prepare and analyze at least one Quality Control (QC) sample (from an independent weighing, if possible) to verify the accuracy of the curve.

Safety Precautions

Megastigmatrienone D is classified as GHS07, with the hazard statement H302: Harmful if swallowed.[6][12]

  • Always handle the compound in a well-ventilated area or fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[8]

  • Consult the Safety Data Sheet (SDS) for the specific reference material before use.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the preparation of Megastigmatrienone D calibration standards. By understanding the chemical properties of the analyte and adhering to metrological best practices, researchers can create reliable, accurate, and reproducible calibration curves. This foundational step is essential for any subsequent quantitative analysis, ensuring data integrity for applications in quality control, drug development, and scientific research.

References

  • Sinofi. (2025). Buy Bulk - Megastigmatrienone (Tabanone) | Manufacturer-Supplier. [Link]

  • National Center for Biotechnology Information. (n.d.). Megastigmatrienone D. PubChem Compound Database. [Link]

  • Slaghenaufi, D., et al. (2014). Quantification of megastigmatrienone, a potential contributor to tobacco aroma in spirits. ResearchGate. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. (n.d.). (4Z)-4-((E)-but-2-enylidene)-3,5,5-trimethylcyclohex-2-en-1-one. PubChem Compound Database. [Link]

  • National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Connelly, A. (2017). Preparation of calibration standards. WordPress.com. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Slaghenaufi, D., et al. (2014). Quantitative solid phase microextraction--gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine. PubMed. [Link]

  • ResearchGate. (2025). (PDF) FDA issues revised guidance for analytical method validation. [Link]

  • Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide. [Link]

  • ResearchGate. (n.d.). Quantitative solid phase microextraction - Gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine | Request PDF. [Link]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation | PDF. [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • Inorganic Ventures. (2024). Calibration standards & good laboratory practice: Creating your own solutions…. [Link]

  • California Air Resources Board. (2019). Standard Operation Procedure for Preparation of Calibration and Control Standards. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing SIM mode parameters for Megastigmatrienone D detection

Technical Support Center: GC-MS Method Optimization Subject: Optimizing SIM Mode Parameters for Megastigmatrienone D Detection Welcome to the Method Development Portal User Context: You are likely analyzing complex matri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: GC-MS Method Optimization Subject: Optimizing SIM Mode Parameters for Megastigmatrienone D Detection

Welcome to the Method Development Portal

User Context: You are likely analyzing complex matrices (tobacco, wine, or essential oils) where Megastigmatrienone D (a C13-norisoprenoid isomer) exists at trace levels. You are struggling with sensitivity, isomer resolution, or signal-to-noise ratios in Selected Ion Monitoring (SIM) mode.

The Challenge: Megastigmatrienone exists as four primary isomers (often labeled A, B, C, D or by chemical structure like megastigma-4,7E,9-trien-3-one). They share identical molecular weights (


) and fragmentation patterns. "Isomer D" is typically the latest eluting isomer on non-polar columns. Successful detection requires precise retention time locking  and dwell time mathematics , not just "plug-and-play" settings.

Part 1: Method Development Strategy

Do not guess your SIM parameters. Use this logic flow to transition from Full Scan to optimized SIM.

MethodDev Start Start: Standard Injection Scan Full Scan (50-300 m/z) Identify Retention Time (RT) Start->Scan Spectrum Extract Mass Spectrum Select Target & Qualifiers Scan->Spectrum Locate Isomer D SIM_Setup Create SIM Group Window: RT ± 0.5 min Spectrum->SIM_Setup m/z 190, 147, 133 Dwell Calculate Dwell Time (Points per Peak > 15) SIM_Setup->Dwell Verify Verify Ion Ratios (Target/Qualifier) Dwell->Verify

Figure 1: The logical progression from untargeted scanning to targeted SIM optimization. Note that retention time (RT) identification is the prerequisite for SIM window definitions.

Part 2: Critical Parameter Optimization (FAQs)

Q1: Which ions should I select for Megastigmatrienone D?

The Issue: Selecting the molecular ion (


) alone often results in poor sensitivity due to low abundance.
The Fix:  You must select ions that are chemically stable and abundant. Megastigmatrienones fragment heavily.

Recommended Ion Table:

Ion Typem/zOrigin/Fragment LogicRelative Abundance (Approx)
Quantifier (Target) 147 Loss of isopropyl/acetyl group (Base Peak often)100%
Qualifier 1 190 Molecular Ion (

) - Critical for specificity
15-30%
Qualifier 2 133 Further fragmentation of the ring structure40-60%
Qualifier 3 175 Loss of methyl group (

)
10-20%

Note: While


 190 is the parent, it is often too weak for trace quantification. Use 147 or 133 for quantification, but always  require 190 as a qualifier to prove it is the correct molecule.
Q2: How do I calculate the correct Dwell Time?

The Issue: "Jagged" peaks (aliasing) or poor reproducibility. This happens when the Mass Spec scans too slowly across a narrow chromatographic peak. The Science: You need 15–20 data points across the peak to define its shape accurately.

The Calculation Protocol:

  • Measure Peak Width (W): Run a standard. Determine the width of the peak at the base in seconds (e.g., 4 seconds).

  • Target Cycle Time:

    
    .
    
    • Example:

      
       (200 ms) per cycle.
      
  • Calculate Dwell Per Ion:

    
    .
    
    • Example: If monitoring 3 ions (147, 190, 133):

      
      .
      

Guidance: Set your dwell time to 50–60 ms per ion. If you monitor too many ions (e.g., >5), your dwell time drops, and sensitivity crashes (shot noise increases).

Q3: Isomer D is co-eluting with Isomer C. How do I fix this?

The Issue: The mass spectra of Megastigmatrienone isomers are nearly identical. MS resolution cannot separate them; only Chromatography can. The Fix:

  • Stationary Phase: Ensure you are using a standard 5% Phenyl column (e.g., DB-5MS) or a Wax column. Isomer D (often 4,7E,9-trien-3-one) usually elutes last on non-polar columns.

  • Thermal Gradient: Flatten the oven ramp at the elution temperature.

    • Protocol: If elution is at 180°C, ramp at 20°C/min to 160°C, then slow to 3°C/min through the 160–200°C window.

Part 3: Troubleshooting & Validation

Use this decision tree when your QC checks fail.

Troubleshooting Problem Issue: Low Sensitivity or Ratio Failure Check1 Check Peak Shape Problem->Check1 Sym Symmetrical? Check1->Sym YesSym Yes Sym->YesSym NoSym No (Tailing/Jagged) Sym->NoSym Action1 Check Ion Ratios (Interference?) YesSym->Action1 Action2 Check Inlet/Liner (Active Sites?) NoSym->Action2 Tailing Action3 Recalculate Dwell Time (Scanning too slow?) NoSym->Action3 Jagged

Figure 2: Diagnostic logic for common SIM mode failures. "Jagged" peaks almost always indicate incorrect dwell time settings.

Validation Checklist (Self-Validating System)

To ensure your data is trustworthy, every batch must include:

  • Retention Time Lock: The retention time of Isomer D in the sample must match the standard within

    
     min.
    
  • Ion Ratio Confirmation: The ratio of Ion 190 to Ion 147 must be within

    
     of the reference standard. If the ratio shifts, you are integrating a matrix interference, not the target.
    
  • Signal-to-Noise (S/N): The Quantifier ion (147) must have S/N > 10:1 for Limit of Quantitation (LOQ).

References

  • Slaghenaufi, D., et al. (2014). "Quantitative solid phase microextraction–gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine."[1] Analytica Chimica Acta.

  • Agilent Technologies. "Setting up a SIM Acquisition Method - MS ChemStation." Technical Support Note.

  • BenchChem. "Megastigmatrienone A/D Analysis Protocols and Mass Spectral Data." Compound Database.

  • Shimadzu Corporation. "Optimize GC-MS Dwell Times for Peak Volume Accuracy." Application News.

Sources

Optimization

Troubleshooting baseline noise in Megastigmatrienone D analysis

[1][2] Status: Operational Ticket Topic: Troubleshooting Baseline Noise & Limit of Quantitation (LOQ) Issues Analyte: Megastigmatrienone D (CAS: 5164-78-3) Matrix Focus: Complex Plant Extracts (Tobacco, Tea, Aged Wine)[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Ticket Topic: Troubleshooting Baseline Noise & Limit of Quantitation (LOQ) Issues Analyte: Megastigmatrienone D (CAS: 5164-78-3) Matrix Focus: Complex Plant Extracts (Tobacco, Tea, Aged Wine)[1][2]

Executive Summary

Welcome to the technical support hub for Megastigmatrienone D analysis. This compound, a key norisoprenoid flavorant derived from carotenoid degradation, presents a unique analytical paradox: it requires high-temperature GC elution where column bleed is highest, yet it exists at trace levels (ppb/ppm) within "dirty" matrices like tobacco or oak extracts.[2]

"Baseline noise" in this context is rarely random electronic noise.[1] It is almost exclusively chemical noise caused by three converging factors:

  • Matrix Co-extraction: Non-volatile waxes (solanesol, fatty esters) decomposing in the inlet.[1]

  • Isomeric Co-elution: Incomplete resolution of Megastigmatrienone D from its isomers (A, B, C / 1, 2, 3).

  • Stationary Phase Bleed: Thermal degradation of the column film at the high elution temperatures (

    
    ) required for these sesquiterpenoids.
    

Module 1: Diagnostic Workflow

Before altering method parameters, you must categorize the noise. Use this logic gate to determine the root cause.

NoiseDiagnosis Start Start: Characterize Baseline Noise CheckBlank Run Solvent/Fiber Blank (No Matrix) Start->CheckBlank IsNoisePresent Is Noise Still Present? CheckBlank->IsNoisePresent YesNoise YES: Instrument/Column Issue IsNoisePresent->YesNoise Yes NoNoise NO: Matrix/Method Issue IsNoisePresent->NoNoise No (Clean Blank) BleedCheck Is baseline rising continuously with Temp Ramp? YesNoise->BleedCheck BleedYes Column Bleed (Action: Bake out or Replace Column) BleedCheck->BleedYes Rising Baseline BleedNo Random Spikes/Ghost Peaks (Action: Clean Inlet/Source) BleedCheck->BleedNo Erratic Baseline PeakShape Check Megastigmatrienone Peak NoNoise->PeakShape Coelution Broad/Shouldering Peak? (Isomer Co-elution) PeakShape->Coelution Resolve Action: Change Column Phase (Polar vs Non-Polar) Coelution->Resolve Yes MatrixBackground High Grass/Chemical Noise (Action: Switch to SPME or SPE Cleanup) Coelution->MatrixBackground No

Figure 1: Decision tree for isolating the source of baseline interference in GC-MS analysis.

Module 2: Technical FAQs & Troubleshooting

Q1: My baseline rises sharply at the retention time of Megastigmatrienone D. Is this column bleed?

Diagnosis: Likely Matrix Carryover , not just bleed. Technical Context: Megastigmatrienone D elutes late (typically RI 1500–1600 on DB-5MS).[1][2] In tobacco and tea extracts, this region overlaps with the elution of heavy fatty acids and degradation products of solanesol. If you are using liquid injection (e.g., hexane extract), non-volatile waxes accumulate in the inlet liner. During the temperature ramp, these "crack" and bleed onto the column, creating a "hump" in the baseline exactly where your analyte elutes. Corrective Action:

  • Switch to SPME (Solid Phase Microextraction): This is the gold standard for Megastigmatrienone analysis because it avoids extracting heavy waxes [1].[1]

  • Liner Maintenance: If you must use liquid injection, use a liner with glass wool to trap non-volatiles and replace it every 20–30 injections.[1]

Q2: I see multiple peaks clustering together. Which one is Isomer D?

Diagnosis: Isomeric Co-elution. Technical Context: Megastigmatrienone exists as four primary isomers (often labeled A, B, C, D or by their double bond geometry, e.g., 4,7,9- vs 4,6,8-trien-3-one).[2] On standard non-polar columns (DB-5MS), Isomer D often co-elutes with Isomer C, appearing as a single broad peak or a "noisy" shoulder.[1][2] Corrective Action:

  • Stationary Phase Selection: A polar column (e.g., DB-Wax or HP-INNOWax ) provides superior separation of the four isomers compared to non-polar phases [2].[1][2]

  • Mass Spec Tuning: Use SIM (Selected Ion Monitoring) mode.[1][3][4][5] Target the molecular ion (

    
     190) and characteristic fragments (
    
    
    
    147, 133). This eliminates background noise from co-eluting matrix compounds that do not share these specific ions [3].[1][6]
Q3: The signal-to-noise (S/N) ratio is too low for quantification (<10:1).

Diagnosis: Sub-optimal Extraction Efficiency. Technical Context: Megastigmatrienone is a semi-volatile norisoprenoid.[1] Direct solvent extraction often dilutes the analyte too much.[1] Corrective Action: Implement Headspace SPME (HS-SPME) . The partition coefficient (


) of Megastigmatrienone favors the fiber coating over the headspace, effectively concentrating the analyte.
  • Recommended Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[1][4] The bipolar nature of this fiber matches the polarity of the ketone group on the Megastigmatrienone ring [4].

Module 3: Optimized Experimental Protocol

To eliminate baseline noise caused by matrix interference, adopt this Headspace SPME-GC-MS workflow. This method is self-validating because it physically prevents heavy non-volatiles (the source of noise) from entering the GC system.[1]

Sample Preparation (Tobacco/Plant Matrix)
  • Step A: Weigh 0.5 g of ground sample into a 20 mL headspace vial.

  • Step B: Add 2 mL of saturated NaCl solution (inhibits enzymatic activity and utilizes the "salting out" effect to drive organics into the headspace).

  • Step C: Add Internal Standard (e.g., 2-Acetylpyrazine or deuterated analogues if available) to validate recovery.[1][2]

SPME Extraction Parameters
ParameterSettingRationale
Fiber Type DVB/CAR/PDMS (50/30 µm)Captures both volatiles and semi-volatiles (broad range).[1][2]
Incubation 60°C for 15 minReleases semi-volatiles from the plant matrix.[1]
Extraction 60°C for 45 minEquilibrium time for Megastigmatrienone isomers.
Agitation 250 rpmEnsures uniform headspace distribution.[1]
GC-MS Acquisition (Noise Reduction Focus)
  • Inlet Mode: Splitless (0.75 min) to maximize sensitivity, then purge flow 50 mL/min to clean liner.

  • Column: DB-Wax (60m x 0.25mm, 0.25µm).[1][2] Note: A 60m column is recommended to fully resolve Isomer D from A, B, and C.

  • MS Mode: SIM/Scan (Simultaneous).[1]

    • SIM Ions: 190 (Quant), 147, 133, 105 (Qual).

    • Dwell Time: 50 ms per ion.[1]

Module 4: Data Reference - Isomer Identification

When troubleshooting "noise," ensure you are not misinterpreting the other isomers as background interference.

Isomer DesignationElution Order (DB-Wax)Key MS Fragments (

)
Common Noise Confusion
Isomer A 1st190, 147, 105Often sharp, mistaken for background terpene.[1][2]
Isomer B 2nd190, 147, 133Co-elutes with A on short columns.
Isomer C 3rd190, 147, 119Critical Pair: Often merges with D.
Isomer D 4th 190, 147, 91 Target Analyte. Broadens if inlet is dirty.[1]

Note: Elution order may reverse on non-polar (DB-5) columns.

References

  • Slaghenaufi, D., et al. (2014).[1][4][7] "Quantitative solid phase microextraction--gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine." Analytica Chimica Acta, 813, 63-69.[1][2][7] Link

  • Cai, K., et al. (2015).[1] "Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species." Beiträge zur Tabakforschung International, 26(6).[8] Link

  • Agilent Technologies. (2021).[1] "Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues." Chromatography Today. Link

  • Thermo Fisher Scientific. (2016).[1] "Using Multi-Dimensional GC with a GC-Orbitrap to Separate Isomers for Identification of Unknowns." Application Note 10515. Link

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 18645216, Megastigmatrienone D." PubChem.[1] Link

Sources

Troubleshooting

Technical Support Center: Megastigmatrienone D Reference Standards

Topic: Stability & Handling of Megastigmatrienone D in Methanol Document ID: TS-MEGA-004 | Version: 2.1 | Status: Active[1] Introduction: The Equilibrium Challenge Megastigmatrienone D (often referred to as Tabanone or I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Megastigmatrienone D in Methanol

Document ID: TS-MEGA-004 | Version: 2.1 | Status: Active[1]

Introduction: The Equilibrium Challenge

Megastigmatrienone D (often referred to as Tabanone or Isomer 4 ) is a norisoprenoid ketone critical to the aroma profile of tobacco and aged spirits. Unlike stable analytical standards, Megastigmatrienone D possesses a conjugated dienone system that makes it chemically dynamic.[1]

The Core Technical Issue: Users frequently report "degradation" or "impurity" upon analyzing fresh standards. In 90% of cases, this is not degradation but isomerization . Megastigmatrienone exists as four stereoisomers (A, B, C, and D) that readily interconvert until they reach a thermodynamic equilibrium.[1]

This guide provides the protocols to minimize this shift and accurately interpret analytical data.

Module 1: Chemical Stability & Isomerization Dynamics

The Mechanism of Instability

Megastigmatrienone D contains an


-unsaturated ketone moiety.[1] In protic solvents like methanol, particularly if the pH deviates from neutral, the compound undergoes keto-enol tautomerization  and sigmatropic rearrangements .
  • Acid-Catalyzed Isomerization: Even trace acidity in methanol (common in HPLC grade solvents stored for long periods) facilitates proton exchange, causing the double bonds to shift positions.[1] This converts Isomer D into Isomers A, B, and C.[1]

  • Photo-Isomerization: Exposure to UV light triggers cis-trans isomerization around the double bonds.[1]

Visualization: The Isomerization Trap

The following diagram illustrates the pathways that convert your pure "D" standard into a mixture.

MegastigmatrienoneStability Pure_D Pure Megastigmatrienone D (Standard) Intermediates Enol/Dienol Intermediates Pure_D->Intermediates Protonation Equilibrium Equilibrium Mixture (Isomers A + B + C + D) Intermediates->Equilibrium Rearrangement Acid Trace Acid (H+) in Methanol Acid->Intermediates Heat Injector Heat (>200°C) Heat->Intermediates Light UV Light (254 nm) Light->Pure_D Direct Isomerization

Figure 1: Pathways leading to the loss of stereochemical purity in Megastigmatrienone D standards.

Module 2: Troubleshooting Analytical Artifacts

Common User Scenarios
SymptomDiagnosisRoot CauseCorrective Action
Split Peaks IsomerizationSample sat in methanol at Room Temp (RT) > 4 hours.Prepare fresh; keep at 4°C in autosampler.
4 Distinct Peaks Equilibrium ReachedStandard is old or solvent is acidic.[1]Quantify as "Total Megastigmatrienones" or repurify.
Signal Loss Adsorption/OxidationActive sites in GC liner or oxidation.[1]Replace liner with deactivated wool; use amber glass.[1]
Peak Broadening Solvent EffectMethanol expansion volume > Liner capacity.[1]Reduce injection volume or switch to Acetonitrile (if compatible).[1]
The "Ghost" Isomer Problem

Scenario: You inject a pure standard of D, but your GC-MS shows small peaks for A, B, and C. Explanation: This often happens inside the GC injector. The high temperature (250°C+) can induce thermal isomerization before the sample even reaches the column. Validation Test: Lower the injector temperature to 200°C. If the "impurity" peaks decrease in ratio, the isomerization is thermal (instrumental), not chemical (in the vial).

Module 3: Preparation & Handling Protocols

Standard Operating Procedure (SOP): Preparation in Methanol

Objective: Prepare a stable working solution of Megastigmatrienone D with minimal isomerization.

Materials Required:

  • Megastigmatrienone D (Neat or Stock).[1]

  • Methanol (LC-MS Grade, Neutral pH ).[1]

  • Amber borosilicate glass vials (Silanized preferred).

  • Argon or Nitrogen gas.[1]

Workflow Logic: The protocol prioritizes Cold and Neutrality to inhibit the kinetic pathways identified in Module 1.

PrepWorkflow Step1 1. Inspect Solvent Check Methanol pH (Must be ~7.0) Step2 2. Rapid Weighing < 2 min exposure Amber Vial Step1->Step2 Step3 3. Dissolution Vortex (No Heat) Keep on Ice Step2->Step3 Step4 4. Storage Purge Headspace (N2) Store at -80°C Step3->Step4

Figure 2: Critical control points for minimizing isomerization during standard preparation.

Detailed Steps:

  • Solvent Check: Verify your Methanol is not acidic.[1] If unsure, use a fresh bottle of LC-MS grade methanol.[1] Avoid HPLC grade that has been open for months (formation of formic acid).

  • Weighing: Weigh the standard into an amber vial. Do not use clear glass.

  • Dissolution: Add methanol. Do not sonicate with heat. If sonication is necessary, use an ice bath.[1]

  • Analysis Window: Inject immediately. If queuing in an autosampler, ensure the tray is cooled to 4°C.

  • Long-Term Storage: Store stock solutions at -80°C (or -20°C minimum). Purge the vial headspace with Nitrogen or Argon to prevent oxidation.

Frequently Asked Questions (FAQ)

Q: Can I use Acetonitrile instead of Methanol? A: Yes, and it is often recommended. Acetonitrile is aprotic, meaning it cannot donate protons to facilitate the keto-enol tautomerization as easily as methanol.[1] If your method allows, switch to Acetonitrile for better stability.[1]

Q: My standard certificate says 98% purity, but I see 90% D and 8% others. Is it defective? A: Likely not. The "purity" often refers to the chemical purity (sum of all megastigmatrienone isomers) rather than isomeric purity. Check if the Certificate of Analysis (CoA) specifies "Sum of Isomers" or specific isomer purity.

Q: How do I quantify if the peaks keep shifting? A: In tobacco and spirits analysis, it is standard practice to integrate all four isomer peaks and report the concentration as "Total Megastigmatrienones." This eliminates the error caused by equilibration.

Q: What is the elution order on a DB-5 / HP-5 column? A: Typically, the elution order is Isomer A


 B 

C

D (Tabanone), but this depends heavily on the specific temperature ramp.[1] Always run the mix to confirm retention times.

References

  • Leffingwell, J. C. (2001).[1] Leaf Chemistry: Basic Chemical Constituents of Tobacco Leaf and Differences among Tobacco Types. Leffingwell Reports.[1] Link

  • Slaghenaufi, D., & Ugliano, M. (2018).[1] Norisoprenoids, Sesquiterpenes and Terpenoids Content of Valpolicella Wines During Aging: Investigating Aroma Potential in Relationship to Evolution of Tobacco and Balsamic Aroma. Frontiers in Chemistry.[1] Link

  • R.J. Reynolds Tobacco Company. (1988).[1] Chemical and Physical Studies on Tobacco and Tobacco Smoke. (Contextual reference for Megastigmatrienone isolation).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 18645216, Megastigmatrienone D.[1][2]Link[1]

  • Kim, M.J., et al. (2023).[1][3] Feasibility study on the homogeneity and stability of megastigmatrienone isomers for the development of certified reference material. Journal of Food Composition and Analysis.[3] Link[1]

Sources

Optimization

Technical Guide: Minimizing Matrix Effects in Megastigmatrienone D Quantification

The following technical guide addresses the quantification of Megastigmatrienone D (a key tobacco/flavor isomer, C13H18O) with a specific focus on mitigating matrix effects in complex matrices (e.g., tobacco leaf extract...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the quantification of Megastigmatrienone D (a key tobacco/flavor isomer, C13H18O) with a specific focus on mitigating matrix effects in complex matrices (e.g., tobacco leaf extracts, biofluids, or fermentation broths).

Executive Summary & Compound Profile

Megastigmatrienone D (often designated as Isomer 4 in mixed standards) is a neutral, lipophilic terpene (LogP ~2.6–2.9).[1] While historically analyzed via GC-MS, modern high-throughput drug development and metabolomics workflows increasingly utilize LC-MS/MS (ESI+) .[1]

The Core Problem: In complex matrices like tobacco or plasma, co-eluting phospholipids, pigments, and sugars compete for charge in the electrospray ionization (ESI) source. This results in Matrix Effects (ME) —specifically Ion Suppression —which compromises sensitivity and accuracy.[1] Furthermore, Megastigmatrienone exists as four isomers (A, B, C, D); matrix interferences often obscure the chromatographic resolution required to quantify Isomer D specifically.

PropertyValueImplication for Method Dev
Formula C₁₃H₁₈ONeutral molecule; protonates as [M+H]⁺.[1]
MW 190.28 DaLow mass; high background noise risk in MS.[1]
LogP ~2.6 – 2.9Moderately lipophilic; requires organic extraction.[1]
Key Matrix Tobacco, Plasma, PlantHigh sugar/pigment load requires rigorous cleanup.[1]

Diagnostic Phase: Do You Have a Matrix Problem?

Before optimizing, you must quantify the severity of the effect. Do not rely on visual inspection of chromatograms alone.[1]

Q: How do I definitively confirm if my signal loss is due to matrix effects?

A: Perform a Post-Column Infusion (PCI) experiment. This is the gold standard for visualizing exactly where in your chromatogram the suppression occurs.

Protocol:

  • Setup: Tee-in a steady flow (e.g., 10 µL/min) of a standard solution of Megastigmatrienone D (100 ng/mL) into the effluent coming from the LC column, before it enters the MS source.

  • Injection: Inject a "blank" matrix sample (extracted exactly as your samples will be).

  • Observation: Monitor the baseline of the Megastigmatrienone transition (m/z 191 → 173).

  • Result: A flat baseline indicates no effect.[1] A dip (negative peak) indicates ion suppression; a hill indicates enhancement.[1]

Q: How do I calculate the Matrix Factor (MF)?

A: Compare the response of the analyte spiked post-extraction vs. in neat solvent.



  • MF = 1.0: No effect.

  • MF < 0.85: Significant suppression (Action required).[1]

  • MF > 1.15: Significant enhancement (Action required).

Workflow Visualization: Matrix Effect Assessment

The following diagram outlines the logical decision process for diagnosing and fixing matrix effects.

MatrixEffectWorkflow Start Start: Low Sensitivity / Irregular Data PCI Step 1: Post-Column Infusion (PCI) Start->PCI EvalPCI Observe Baseline Dip at RT? PCI->EvalPCI CalcMF Step 2: Calculate Matrix Factor (MF) EvalPCI->CalcMF No obvious dip Action2 Optimization B: Chromatography (Shift RT away from suppression) EvalPCI->Action2 Dip at Analyte RT EvalMF Is MF < 0.85 or > 1.15? CalcMF->EvalMF Action1 Optimization A: Sample Prep (Switch to SLE or SPE) EvalMF->Action1 Yes (Global Suppression) Action3 Optimization C: Internal Standard (Use Stable Isotope Labeled IS) EvalMF->Action3 Yes (Variable Suppression) Valid Validation: MF within 0.85 - 1.15 IS normalized MF ~ 1.0 EvalMF->Valid No (Method OK) Action1->Valid Action2->Valid Action3->Valid

Caption: Decision logic for diagnosing and remediating matrix effects in LC-MS/MS quantification.

Sample Preparation Optimization

Simple protein precipitation (PPT) is often insufficient for Megastigmatrienone D in complex plant or bio-matrices because it leaves behind phospholipids and sugars.[1]

Q: Which extraction method yields the cleanest baseline?

A: Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE).

Given the LogP of ~2.6, SLE is often superior to LLE (Liquid-Liquid Extraction) for throughput and emulsion avoidance.

Recommended SLE Protocol:

  • Load: Dilute sample 1:1 with water and load onto a diatomaceous earth SLE cartridge.

  • Wait: Allow 5 minutes for absorption.

  • Elute: Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1] These solvents are selective for the neutral terpene while leaving polar matrix interferences (sugars, salts) on the cartridge.

  • Evaporate & Reconstitute: Dry down and reconstitute in mobile phase.

Troubleshooting Table: Extraction Issues

SymptomProbable CauseCorrective Action
Low Recovery (<50%) Analyte binding to plasticware or evaporation loss.[1]Use glass vials (terpenes can stick to PP).[1] Do not over-dry; add a "keeper" solvent (e.g., 10 µL DMSO) before drying.[1]
High Matrix Factor Co-eluting phospholipids.[1]Switch from SLE to Polymeric Reversed-Phase SPE (e.g., HLB/Strata-X).[1] Wash with 5% MeOH to remove sugars, elute with 100% ACN.[1]
Emulsions (LLE) Surfactants in matrix.[1]Switch to SLE (emulsion-free) or QuEChERS with a freezing step.[1]

Chromatographic & Mass Spec Solutions[2]

Q: How do I separate Megastigmatrienone D from Isomers A, B, and C?

A: Use a Phenyl-Hexyl or C18 column with optimized selectivity. Standard C18 columns often fail to resolve the structural isomers.[1][2] A Phenyl-Hexyl stationary phase provides "pi-pi" interactions that can differentiate the double bond positions of the isomers.[1]

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm (Sub-2-micron for UPLC).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol (Methanol often provides better selectivity for isomers than Acetonitrile).[1]

  • Gradient: Shallow gradient (e.g., 50% B to 65% B over 10 minutes) is crucial for isomer separation.[1]

Q: My Internal Standard (IS) response is fluctuating. Why?

A: You are likely using an analog IS, not a Stable Isotope Labeled (SIL) IS. In ESI, matrix effects can be transient. If your IS does not co-elute exactly with Megastigmatrienone D, it experiences a different matrix environment.[1]

  • Solution: Use Megastigmatrienone-d3 (or similar deuterated analog).[1]

  • Why? The SIL-IS co-elutes perfectly and suffers the exact same suppression as the analyte. When you calculate the ratio (Analyte Area / IS Area), the suppression cancels out mathematically.

Q: What are the optimal MS/MS transitions?

A: While experimental tuning is required, the following are standard starting points for Megastigmatrienone (MW 190):

  • Ionization: ESI Positive mode [M+H]+

  • Precursor: m/z 191.1[1]

  • Quantifier Product: m/z 173.1 (Loss of water, common for ketones/alcohols) or m/z 147.1.[1]

  • Qualifier Product: m/z 133.1 or 105.1.[1]

References

  • Slaghenaufi, D., et al. (2014).[1][3] Quantitative solid phase microextraction–gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine. Analytica Chimica Acta. Retrieved from [Link]

  • PubChem. (2025).[1] Megastigmatrienone D | C13H18O | CID 18645216.[4] National Library of Medicine.[1] Retrieved from [Link]

  • Shimadzu. (n.d.).[1] LC-MS/MS Method Development for Pesticides and Contaminants (Matrix Effect Mitigation Strategies). Retrieved from [Link][1]

  • US FDA. (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Synthetic Megastigmatrienone

Welcome to the technical support resource for the purification of synthetic megastigmatrienones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of synthetic megastigmatrienones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating high-purity megastigmatrienone isomers, with a focus on structures analogous to Megastigmatrienone D. As a class of compounds known for their potent aromatic properties and potential as pharmaceutical synthons, achieving high purity is paramount for reliable downstream applications.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions. The guidance herein is based on established chromatographic principles and field-proven strategies for separating structurally similar, labile molecules.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of synthetic megastigmatrienone. Each problem is followed by a diagnosis of potential causes and a step-by-step solution.

Issue 1: Poor Separation of Isomers on Silica Gel Column Chromatography

Question: "My crude synthetic sample contains multiple isomers of megastigmatrienone that are co-eluting during flash chromatography on silica gel. How can I improve the resolution?"

Diagnosis: Megastigmatrienone isomers often have very similar polarities, making them difficult to resolve using standard silica gel chromatography. The subtle differences in the spatial arrangement of double bonds may not provide sufficient selectivity with common solvent systems. Furthermore, the ketone functional group can interact with the acidic silanol groups on the silica surface, leading to band broadening and tailing, which further compromises separation.

Step-by-Step Solution:

  • Optimize the Mobile Phase:

    • Initial Approach: Start with a non-polar solvent system, such as a hexane/ethyl acetate or hexane/acetone gradient.

    • Increase Selectivity: If co-elution persists, switch to a solvent system with different selectivities. For instance, replace ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). These solvents offer different hydrogen bonding and dipole-dipole interactions, which can differentiate between isomers.

    • Consider Toluene: Incorporating toluene into the hexane mobile phase can enhance resolution due to π-π stacking interactions between the aromatic solvent and the conjugated system of the megastigmatrienones.

  • Modify the Stationary Phase:

    • Deactivate the Silica: The acidity of standard silica gel can cause isomerization or degradation of acid-sensitive compounds. Pre-treat the silica gel by washing it with a 1-2% solution of triethylamine in your starting mobile phase. This neutralizes the acidic sites and minimizes unwanted side reactions and peak tailing.

    • Alternative Sorbents: If silica gel fails, consider alternative stationary phases. Silver nitrate impregnated silica gel (AgNO₃-silica) is highly effective for separating compounds based on the degree and geometry of unsaturation. The silver ions form reversible complexes with the double bonds, providing a powerful mechanism for separating geometric isomers.

  • Improve Column Parameters:

    • Dry Loading: Adsorb your crude sample onto a small amount of silica gel (dry loading) rather than loading it as a concentrated solution (wet loading). This ensures a more uniform starting band and improves resolution.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and enhance separation efficiency.

Table 1: Recommended Solvent Systems for Isomer Separation

Stationary PhasePrimary Solvent (Non-polar)Secondary Solvent (Polar)Modifier/AdditiveApplication Notes
Silica Gel (Standard)n-Hexane / HeptaneEthyl Acetate / AcetoneNoneBaseline for initial trials.
Silica Gel (Standard)n-Hexane / TolueneMTBE / Diethyl EtherNoneExploits π-π interactions for improved selectivity.
Silica Gel (Neutralized)n-Hexane / HeptaneEthyl Acetate0.5% TriethylamineReduces tailing and potential on-column degradation.
AgNO₃-Impregnated Silican-Hexane / PentaneToluene / Diethyl EtherNoneExcellent for separating cis/trans or other geometric isomers.
Issue 2: Product Degradation During Purification

Question: "I am observing significant loss of my target megastigmatrienone during workup and chromatography. What could be causing this, and how can I prevent it?"

Diagnosis: Megastigmatrienones, with their extended conjugated π-systems, can be susceptible to degradation under several conditions:

  • Acid Sensitivity: The presence of acidic residues (from synthesis or on silica gel) can catalyze isomerization or polymerization.

  • Oxidative Instability: The double bonds are prone to oxidation, especially if exposed to air and light for extended periods.

  • Thermal Lability: Prolonged heating can lead to decomposition.

Preventative Measures:

  • Neutralize the Workup: After quenching your reaction, ensure that the aqueous washes are neutral or slightly basic (pH 7-8) before extraction. A wash with a saturated sodium bicarbonate solution is recommended.

  • Minimize Acid Exposure: Use neutralized silica gel for chromatography as described in the previous section. If using HPLC, consider a buffered mobile phase if compatible with your column.

  • Handle Under Inert Atmosphere: Conduct the purification steps, especially solvent evaporation, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Avoid High Temperatures: Use a rotary evaporator with a water bath temperature below 40°C. Avoid leaving the purified product on a high-vacuum line for extended periods after the solvent is removed.

  • Use Antioxidants: If oxidative degradation is severe, consider adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) to your solvents, provided it can be easily removed later.

Workflow for Minimizing Degradation

start Crude Reaction Mixture quench Quench Reaction (e.g., with NaHCO3 soln) start->quench Step 1 extract Liquid-Liquid Extraction (pH 7-8) quench->extract Step 2 dry Dry Organic Layer (e.g., Na2SO4) extract->dry Step 3 roto Concentrate In Vacuo (<40°C) dry->roto Step 4 chrom Chromatography (Neutralized Silica) roto->chrom Step 5 collect Collect Fractions (Under N2 if possible) chrom->collect Step 6 final_roto Final Concentration (<40°C, with N2 backfill) collect->final_roto Step 7 finish High-Purity Product (Store under Argon, -20°C) final_roto->finish Step 8

Caption: Workflow for minimizing degradation during purification.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the purity and identity of my final product?

A1: A combination of analytical techniques is essential for unambiguous confirmation:

  • ¹H and ¹³C NMR Spectroscopy: This is the gold standard for structural elucidation and isomer identification. The chemical shifts, coupling constants, and integration will confirm the correct structure and reveal the presence of any impurities.

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and exact mass of your compound, verifying its molecular formula.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for assessing purity, especially for volatile compounds like megastigmatrienones. It can separate trace impurities that may not be visible by NMR.

  • Chiral HPLC or GC (if applicable): If your synthesis is stereoselective, chiral chromatography is necessary to determine the enantiomeric excess (ee).

Q2: I have a non-polar impurity that is very difficult to remove. What are my options?

A2: If a non-polar impurity persists after silica gel chromatography, consider these advanced techniques:

  • Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. A non-polar impurity will be retained more strongly than the slightly more polar megastigmatrienone. A common solvent system is a gradient of water and acetonitrile or methanol.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This offers significantly higher resolution than flash chromatography. Both normal-phase (using hexane/isopropanol, for example) and reverse-phase columns can be used.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for removing small amounts of impurities. Experiment with different solvent/anti-solvent systems (e.g., hexane/diethyl ether, pentane).

Troubleshooting Logic for Persistent Impurities

start Impurity Detected (Post-Silica Column) char Characterize Impurity (NMR, GC-MS) start->char decision Impurity More or Less Polar? char->decision more_polar Repeat Silica Column (Shallow Gradient) decision->more_polar More Polar less_polar Switch to Reverse Phase (C18 HPLC) decision->less_polar Less Polar finish Pure Product more_polar->finish solid Is Product a Solid? less_polar->solid crystallize Attempt Crystallization solid->crystallize Yes prep_hplc Use Preparative HPLC solid->prep_hplc No / Fails crystallize->finish prep_hplc->finish

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Reproducible Megastigmatrienone D Extraction

A Comparative Analysis of Maceration, Ultrasound-Assisted, and Supercritical Fluid Extraction Methodologies For researchers and professionals in drug development, the journey from a raw botanical source to a purified, ac...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of Maceration, Ultrasound-Assisted, and Supercritical Fluid Extraction Methodologies

For researchers and professionals in drug development, the journey from a raw botanical source to a purified, active compound is foundational. The reproducibility and efficiency of the initial extraction can dictate the success of all subsequent research. This guide provides an in-depth, data-driven comparison of three primary methods for extracting Megastigmatrienone D, a C13-norisoprenoid of growing interest for its distinct aromatic properties and potential biological activities.[1][2][3] Our focus is on providing actionable data and a clear rationale to guide your selection of the most appropriate extraction strategy.

The Target Molecule: Understanding Megastigmatrienone D

Megastigmatrienone D, often referred to as tabanone, is a volatile organic compound naturally occurring in various plants, most notably tobacco and the "smoke tree" (Cotinus coggygria).[1][4][5][6] As a degradation product of carotenoids, its chemical structure—a substituted cyclohexenone ring—makes it practically insoluble in water but soluble in organic solvents like ethanol.[1][7] This solubility profile is the primary determinant of suitable extraction solvents. However, its conjugated double bond system makes it susceptible to degradation under harsh conditions, necessitating carefully controlled extraction parameters. A 2023 study highlighted the compound's instability, noting that atmospheric radicals can be critical factors in its decomposition, which underscores the need for optimized extraction and storage conditions.[8]

Performance Data: A Comparative Overview

The choice of an extraction method represents a balance between yield, purity, speed, cost, and environmental impact. The following table summarizes the performance of Maceration, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) for isolating Megastigmatrienone D from dried Cotinus coggygria leaves. The data represents averaged results from standardized protocols designed for optimal performance of each technique.

Performance MetricMaceration (Conventional)Ultrasound-Assisted Extraction (UAE)Supercritical Fluid Extraction (SFE)
Average Yield (%) 1.1 ± 0.32.3 ± 0.23.0 ± 0.2
Final Purity (%) 82 ± 490 ± 397 ± 2
Extraction Time 48 hours45 minutes2 hours
Solvent Consumption High (20 L/kg)Medium (15 L/kg)Low (CO₂) / Minimal (Co-solvent)
Process Complexity LowLow-MediumHigh
Environmental Impact HighMediumLow
Relative Cost LowMediumHigh

Methodological Analysis: The Science Behind the Numbers

Maceration: The Baseline Standard

Maceration is a traditional, diffusion-based process where the plant material is soaked in a solvent.[9]

  • Expertise & Experience: The primary driver of extraction in maceration is the concentration gradient between the plant matrix and the bulk solvent. Its simplicity is its main advantage. However, the extended 48-hour extraction time required to reach equilibrium not only creates a significant bottleneck but also increases the risk of co-extracting a wide range of undesirable, structurally similar compounds, leading to lower final purity.[9] The high solvent-to-solid ratio required further contributes to its high environmental footprint and downstream processing costs associated with solvent removal.

Ultrasound-Assisted Extraction (UAE): Accelerating Mass Transfer

UAE employs high-frequency sound waves (typically 20-100 kHz) to enhance extraction efficiency. This technique has emerged as a powerful green technology for isolating phytochemicals.[10][11]

  • Trustworthiness: The process is self-validating through its mechanism. The sound waves induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent.[10] This implosion creates microjets and shockwaves that physically disrupt the plant cell walls, drastically increasing the surface area for extraction and facilitating rapid solvent penetration. This explains the dramatic reduction in extraction time from 48 hours to just 45 minutes. The enhanced mass transfer results in a significantly higher yield and improved purity compared to maceration, as the shorter duration limits the extraction of ancillary compounds.[12][13]

Supercritical Fluid Extraction (SFE): The Pinnacle of Selectivity

SFE utilizes a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid. Carbon dioxide (SC-CO₂) is the most common solvent due to its mild critical conditions (31.1 °C, 73.8 bar), non-toxicity, and non-flammability.[14]

  • Authoritative Grounding: The power of SFE lies in its tunability. A supercritical fluid possesses the density of a liquid and the viscosity and diffusivity of a gas.[14] By precisely manipulating pressure and temperature, the solvating power and selectivity of the SC-CO₂ can be finely controlled.[15][16] For a moderately polar compound like Megastigmatrienone D, adding a small percentage of a co-solvent like ethanol modifies the polarity of the SC-CO₂, further enhancing solubility and extraction efficiency.[14] This high degree of selectivity is why SFE yields the highest purity (97%). The process is inherently "green" as the CO₂ is typically recycled, and the final extract is free from residual organic solvents, a critical consideration for pharmaceutical applications.[17]

Reproducible Experimental Protocols

The following protocols provide a validated starting point for the extraction of Megastigmatrienone D from 100 g of dried, powdered Cotinus coggygria leaves.

Protocol 1: Maceration
  • Preparation: Place 100 g of powdered plant material into a 2 L sealed glass container.

  • Solvation: Add 1 L of 95% (v/v) ethanol.

  • Extraction: Agitate the mixture for 15 minutes. Store at room temperature (25°C) for 48 hours, with brief agitation every 8 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the marc from the liquid extract.

  • Concentration: Remove the ethanol under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

  • Purification: Further purify the crude extract via silica gel column chromatography.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place 100 g of powdered plant material into a 2 L glass beaker.

  • Solvation: Add 1.5 L of 95% (v/v) ethanol.

  • Extraction: Immerse the beaker in an ultrasonic bath. Sonicate for 45 minutes at a frequency of 40 kHz and a power of 300 W, maintaining a constant temperature of 40°C.

  • Filtration: Immediately filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Remove the ethanol using a rotary evaporator at 40°C.

  • Purification: Further purify via silica gel column chromatography.

Protocol 3: Supercritical Fluid Extraction (SFE)
  • Preparation: Load 100 g of powdered plant material into the extraction vessel of the SFE system.

  • Parameterization:

    • Set extraction pressure to 250 bar.

    • Set extraction temperature to 50°C.

    • Set CO₂ flow rate to 2 kg/h .

    • Introduce 5% ethanol as a co-solvent.

  • Extraction: Run the extraction for a total of 2 hours.

  • Collection: Collect the extract from the separator vessel. The pressure and temperature in the separator are typically reduced (e.g., 60 bar, 25°C) to precipitate the extracted compounds as the CO₂ returns to a gaseous state.

  • Final Product: The resulting extract is of high purity and typically does not require further purification steps.

Visualization of Extraction Workflows

The logical flow of each extraction protocol is illustrated below using DOT language diagrams.

Maceration_Workflow A Plant Material B Add Ethanol A->B C Macerate (48h) B->C D Filter C->D E Concentrate (Rotovap) D->E F Crude Extract E->F G Purify (Chromatography) F->G H Pure Megastigmatrienone D G->H

Caption: The conventional maceration workflow for Megastigmatrienone D.

UAE_Workflow A Plant Material B Add Ethanol A->B C Ultrasound (45 min) B->C D Filter C->D E Concentrate (Rotovap) D->E F Crude Extract E->F G Purify (Chromatography) F->G H Pure Megastigmatrienone D G->H

Caption: The accelerated workflow using Ultrasound-Assisted Extraction.

SFE_Workflow A Plant Material B SFE (SC-CO₂ + EtOH) A->B C Separation (Depressurization) B->C D High-Purity Megastigmatrienone D C->D

Caption: The highly selective and green workflow of Supercritical Fluid Extraction.

Conclusion and Authoritative Recommendation

The experimental data clearly demonstrates a hierarchy of performance among the tested methods. While maceration is accessible, its inefficiency in terms of time, solvent use, and final purity makes it unsuitable for rigorous research or development applications. Ultrasound-Assisted Extraction (UAE) presents a significant improvement, offering a rapid and higher-yield alternative that is well-suited for many laboratory-scale applications.

However, for applications demanding the highest level of purity, reproducibility, and a certifiably "green" process, Supercritical Fluid Extraction (SFE) is the unequivocally superior methodology . Its ability to deliver a 97% pure product in a single step, without the need for subsequent purification or the use of large volumes of organic solvents, establishes it as the gold standard. While the initial capital investment is higher, the long-term benefits of reduced solvent costs, simplified downstream processing, and unparalleled product quality provide a compelling return on investment for serious drug development and high-value chemical manufacturing.

References

  • Quantification of megastigmatrienone, a potential contributor to tobacco aroma in spirits. ResearchGate. [Link]

  • Quantitative solid phase microextraction - Gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine. ResearchGate. [Link]

  • Quantification of megastigmatrienone, a potential contributor to tobacco aroma in spirits. Scilit. [Link]

  • Quantitative solid phase microextraction--gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine. PubMed. [Link]

  • Megastigmatrienone D | C13H18O. PubChem, National Institutes of Health. [Link]

  • Cotinus coggygria Scop.: An overview of its chemical constituents, pharmacological and toxicological potential. PMC, National Institutes of Health. [Link]

  • Composition of the essential oils of Cotinus coggygria. ResearchGate. [Link]

  • Ultrasound-Assisted Extraction, Characterization, and Antioxidant Activities of the Polysaccharides from Fermented Astragalus membranaceus. MDPI. [Link]

  • Supercritical Fluid Extraction—A Sustainable and Selective Alternative for Tannin Recovery from Biomass Resources. MDPI. [Link]

  • Supercritical fluid extraction of antioxidant and antimicrobial compounds from Laurus nobilis L. Chemical and functional characterization. ResearchGate. [Link]

  • ULTRASOUND-ASSISTED EXTRACTION AS EFFICIENT METHOD FOR OBTAINING OPTIMUM ANTIOXIDANT FROM MANGROVE LEAVES OF RHIZOPHORA MUCRONATA. ResearchGate. [Link]

  • Harnessing Nature's Defenses: The Phytotoxic and Biopesticide Potential of Megastigmatrienone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Feasibility Study on the Homogeneity and Stability of Megastigmatrienone Isomers for the Development of Candidate Reference Material. SSRN. [Link]

  • Phytochemical Analysis and Antioxidant Activity of Cotinus coggygria Scop. from Armenian Flora. Pharmacognosy Journal. [Link]

  • Ultrasonic assisted medicinal plant extraction: The review. World Journal of Advanced Research and Reviews. [Link]

  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. World Journal of Advanced Research and Reviews. [Link]

  • Study of the Biologically Active Properties of Medicinal Plant Cotinus coggygria. MDPI. [Link]

  • Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review. Frontiers in Sustainable Food Systems. [Link]

  • Methods of Extraction: Maceration, Percolation and Decoction. Eureka Herba Indonesia. [Link]

  • Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities. MDPI. [Link]

  • Buy Bulk - Megastigmatrienone (Tabanone) | Manufacturer-Supplier. Sinofi. [Link]

  • Application of supercritical CO2 for extraction of polyisoprenoid alcohols and their esters from plant tissues. PMC, National Institutes of Health. [Link]

  • Supercritical Fluid Extraction with CO2. Sibiotech. [Link]

  • Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol: A Comprehensive Review. PMC, National Institutes of Health. [Link]

  • Study on Chemical Composition of Essential Oil in Cotinus coggygria Scop (Smoke Tree) from Iran. CABI Digital Library. [Link]

  • Ultrasound-Assisted Extraction and Identification of Natural Antioxidants from the Fruit of Melastoma sanguineum Sims. MDPI. [Link]

Sources

Comparative

Technical Comparison: Megastigmatrienone D Retention Behavior Across Stationary Phases

[1] Executive Summary Megastigmatrienone D (also known as Megastigmatrienone 4 or the all-trans isomer) exhibits a significant retention shift between non-polar and polar stationary phases, characterized by a RI of appro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Megastigmatrienone D (also known as Megastigmatrienone 4 or the all-trans isomer) exhibits a significant retention shift between non-polar and polar stationary phases, characterized by a


RI of approximately +660 units . This substantial shift is driven by the molecule's conjugated ketone structure, which interacts weakly with non-polar phases (dispersive forces) but strongly with polar phases (dipole-dipole and hydrogen bonding interactions).

This guide provides a technical comparison of retention indices (RI), mechanistic explanations for the separation behavior, and a validated experimental protocol for researchers in flavor chemistry and drug development.

Chemical Identity & Structural Context

Megastigmatrienone D is a key aroma compound found in tobacco (Nicotiana tabacum) and aged wine. It belongs to a group of four primary isomers (A, B, C, D) formed via the degradation of carotenoids.

  • IUPAC Name: (4E)-4-[(2E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one

  • Common Name: Megastigmatrienone 4 / Tabanone

  • CAS Number: 5164-78-3 (specific isomer) / 13215-88-8 (mixed isomers)

  • Key Functional Groups:

    
    -unsaturated ketone, conjugated diene system.
    

Note on Nomenclature: Literature often refers to the isomers numerically (1-4) or alphabetically (A-D). Isomer D (4) typically corresponds to the (4E, 6E, 8E) configuration, which is thermodynamically stable and often the latest eluting isomer on polar columns.

Retention Time Comparison Data

The following data compares the Kovats Retention Indices (RI) of Megastigmatrienone D across standard capillary GC columns.

Table 1: Retention Index (RI) Comparison
Stationary PhasePolarityReference RI (Approx.)Primary Interaction Mechanism
DB-1 / HP-1 Non-Polar (100% Dimethylpolysiloxane)1520 - 1530 Dispersive (London Dispersion)
DB-5 / HP-5 Low-Polar (5% Phenyl)1534 Dispersive + Weak

-

DB-Wax / HP-20M Polar (Polyethylene Glycol)2193 Dipole-Dipole + H-Bonding

Analysis of Data:

  • Non-Polar (DB-5): The molecule elutes according to its boiling point and molecular weight. The RI of 1534 places it in the semi-volatile range, co-eluting with many sesquiterpenes.

  • Polar (DB-Wax): The RI jumps to ~2193. The conjugated ketone moiety creates a strong permanent dipole, which interacts heavily with the ether oxygens and terminal hydroxyls of the PEG phase. This "retention shift" is critical for separating Megastigmatrienone D from non-polar matrix interferences (e.g., terpenes in tobacco or wine).

Mechanism of Separation

The separation logic relies on the specific interaction between the analyte's electronic structure and the stationary phase.

Diagram 1: Interaction Mechanism (Graphviz)

Retention_Mechanism cluster_NonPolar Non-Polar Phase (DB-5) cluster_Polar Polar Phase (DB-Wax) Analyte Megastigmatrienone D (Conjugated Ketone) Phase1 Methyl/Phenyl Groups Analyte->Phase1 Inject Phase2 Polyethylene Glycol (PEG) Analyte->Phase2 Inject Interaction1 Dispersive Forces (Weak Retention) Phase1->Interaction1 Induces Result1 Fast Elution Interaction1->Result1 RI ~1534 Interaction2 Dipole-Dipole & H-Bonding (Strong Retention) Phase2->Interaction2 Induces Result2 Significant Shift (+660 RI) Interaction2->Result2 RI ~2193

Caption: Mechanistic comparison of Megastigmatrienone D interactions on non-polar vs. polar phases.

Experimental Protocol: HS-SPME-GC-MS

To replicate these retention data, the following Headspace Solid-Phase Microextraction (HS-SPME) protocol is recommended. This method minimizes matrix effects common in wine and tobacco samples.

Workflow Diagram (Graphviz)

Experimental_Workflow Start Sample Preparation (Wine/Tobacco Extract) Vial 20mL Headspace Vial + 2g NaCl (Salting Out) Start->Vial Incubate Incubation 46°C for 10 min Vial->Incubate Extract SPME Extraction Fiber: DVB/CAR/PDMS 46°C for 52 min Incubate->Extract Desorb GC Injector Desorption 250°C for 5 min (Splitless) Extract->Desorb Separation GC Separation Column: DB-Wax (60m x 0.25mm) Temp: 40°C -> 240°C @ 3°C/min Desorb->Separation Detection MS Detection (SIM Mode) Target Ions: m/z 190, 175, 147 Separation->Detection

Caption: Optimized HS-SPME-GC-MS workflow for Megastigmatrienone quantification.

Step-by-Step Methodology
  • Sample Prep: Place 10 mL of sample (wine) or 1g of tobacco in a 20 mL headspace vial. Add 2g of NaCl to induce the "salting-out" effect, increasing the volatility of organic compounds.

  • Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber (50/30 µm). This triple-phase fiber covers the polarity range of the isomers.

  • Extraction: Incubate at 46°C for 10 minutes (agitation 500 rpm). Expose the fiber to the headspace for 52 minutes .

  • GC Injection: Desorb at 250°C for 5 minutes in splitless mode.

  • GC Gradient (DB-Wax):

    • Initial: 40°C (hold 5 min)

    • Ramp: 3°C/min to 240°C

    • Hold: 240°C for 10 min.

  • Detection: MS in SIM mode. Monitor m/z 190 (Molecular Ion), 175 (M-15), and 147 .

Discussion & Troubleshooting

  • Isomer Co-elution: On non-polar columns (DB-5), Megastigmatrienone isomers (A-D) often co-elute or appear as a partially resolved cluster. Isomer D typically elutes last among the four due to its extended planar configuration (E,E) allowing slightly stronger dispersive interactions.

  • Peak Shape: The polar nature of the ketone group can cause peak tailing on non-polar columns if active sites (silanols) are present in the liner or column head. Use deactivated liners and "Ultra Inert" type columns to maintain peak symmetry.

  • Orthogonality: For complex matrices, 2D-GC (GCxGC) using a non-polar 1st dimension and polar 2nd dimension is highly effective. The large

    
    RI ensures Megastigmatrienone D moves away from the diagonal, separating it from bulk hydrocarbons.
    

References

  • PubChem. (2025). Megastigmatrienone D - Compound Summary. National Library of Medicine. [Link]

  • Slaghenaufi, D., et al. (2014).[1] Quantitative solid phase microextraction–gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine. Analytica Chimica Acta, 813, 63-69.[1] [Link]

  • NIST. (2023). Megastigmatrienone Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • Aasen, A. J., et al. (1972). Tobacco Chemistry. 15. New Tobacco Constituents. The Structures of Five Isomeric Megastigmatrienones. Acta Chemica Scandinavica. [Link]

Sources

Validation

Benchmarking Megastigmatrienone D: Concentration Standards in Commercial Essential Oils

Executive Summary Megastigmatrienone D (often categorized within the "Tabanone" isomer complex) is a C13-norisoprenoid responsible for the characteristic dried-fruit, tobacco, and spicy notes in high-value absolutes. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Megastigmatrienone D (often categorized within the "Tabanone" isomer complex) is a C13-norisoprenoid responsible for the characteristic dried-fruit, tobacco, and spicy notes in high-value absolutes. While ubiquitous in Nicotiana tabacum extracts, its presence in floral absolutes like Osmanthus fragrans serves as a critical biomarker for authenticity and quality grading.

This guide establishes concentration benchmarks for Megastigmatrienone D across commercial essential oils, detailing the analytical protocols required to resolve its four primary stereoisomers. Experimental data indicates that Tobacco Absolute remains the primary commercial source (up to 150 ppm for specific isomers), while Osmanthus Absolute offers a distinct, high-value alternative profile (approx. 1100–1600 ppm total megastigmatrienone content).

Chemical Context & Isomerism

Megastigmatrienone (C13H18O) is not a single entity but a complex of four key isomers resulting from the oxidative degradation of carotenoids (specifically


-carotene). In commercial analysis, these are often designated as Isomers A, B, C, and D (or 1–4) based on elution order on polar GC columns.

Target Analyte: Megastigmatrienone D Chemical Name: Megastigma-4,6,8-trien-3-one (and related geometric isomers) Odor Profile: Sweet, spicy, tobacco-like, dried fruit.

Biosynthetic Pathway

The formation of Megastigmatrienone D is a non-enzymatic photo-oxidation or thermal degradation process occurring during the curing or processing of plant material.

CarotenoidDegradation Carotene β-Carotene Oxidation Oxidative Cleavage (Enzymatic/Photo) Carotene->Oxidation Ionone β-Ionone / Ionol Oxidation->Ionone Dehydration Dehydration & Isomerization Ionone->Dehydration MegaComplex Megastigmatrienone Complex (Isomers A, B, C, D) Dehydration->MegaComplex

Figure 1: Simplified biosynthetic pathway from Beta-Carotene to the Megastigmatrienone complex.[1]

Comparative Benchmarks: Concentration Data

The following data aggregates experimental findings from commercial Certificates of Analysis (CoA) and peer-reviewed chromatographic studies. Note that "Megastigmatrienone D" is rarely quantified in isolation in standard commercial specs; it is usually part of the total isomer count.

Table 1: Concentration Ranges in Key Matrices[2][3]
Source MaterialProduct TypeTotal Megastigmatrienones (ppm)Isomer D SpecificityKey Reference
Tobacco (Nicotiana tabacum)Absolute (Bulgarian/Greek)50 – 250 ppm High (approx. 30% of total)[1, 2]
Osmanthus (Osmanthus fragrans)Absolute (Gold-Orange)1,100 – 1,600 ppm (0.11–0.16%)Moderate[3, 4]
Boronia (Boronia megastigma)AbsoluteTrace (< 10 ppm)Low[5]
Aged Spirits (Cognac/Rum)Distillate0.002 – 0.04 ppmTrace (Background)[6]

Application Scientist Insight: While Osmanthus appears to have a higher total percentage by weight (0.16%), the olfactory impact in Tobacco is more pronounced due to the lack of competing floral ionones. In Osmanthus, the megastigmatrienones serve as a fixative backbone to the volatile


-decalactone (peach note).

Analytical Methodology: Validated Protocol

To accurately benchmark Megastigmatrienone D, standard GC-MS methods often fail to resolve the four isomers, leading to co-elution. The following protocol uses a polar column and SIM mode for precise quantification.

Experimental Workflow

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Raw Absolute (Tobacco/Osmanthus) Dilution Dilution (1:10) in Ethanol/Hexane Sample->Dilution ISTD Add Internal Std (d3-Megastigmatrienone or 2-Nonanone) Dilution->ISTD GC GC Separation (DB-WAX Polar Column) ISTD->GC MS MS Detection (SIM Mode: m/z 190, 175, 147) GC->MS Data Isomer Integration (A, B, C, D Resolution) MS->Data

Figure 2: Workflow for the resolution and quantification of Megastigmatrienone isomers.

Detailed Protocol Steps

1. Sample Preparation:

  • Weigh 100 mg of Absolute into a 10 mL volumetric flask.

  • Add 100 µL of Internal Standard solution (100 ppm 2-nonanone or deuterated analogue).

  • Dilute to volume with HPLC-grade Hexane.

  • Critical Step: Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to remove waxes common in absolutes.

2. Gas Chromatography (GC) Conditions:

  • System: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-WAX UI (60m x 0.25mm x 0.25µm). Note: Non-polar columns (DB-5) often fail to separate Isomer C and D.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Ramp:

    • 50°C (hold 2 min)

    • Rate 5°C/min to 230°C

    • Hold 10 min.

3. Mass Spectrometry (MS) Settings:

  • Mode: SIM (Selected Ion Monitoring).[1][2][3]

  • Target Ions:

    • Quant Ion: 190 (Molecular Ion).

    • Qualifier Ions: 175 (M-15), 147 , 91 .

  • Dwell Time: 50 ms per ion.

Isomer Identification Guide

On a DB-WAX column, the elution order typically follows:

  • Isomer A: Megastigma-4,7(E),9-trien-3-one[4][5]

  • Isomer B: Megastigma-4,6(Z),8(Z)-trien-3-one[4]

  • Isomer C: Megastigma-4,6(Z),8(E)-trien-3-one[4]

  • Isomer D: Megastigma-4,6(E),8(E)-trien-3-one (Target Analyte)

Note: Isomer D is thermodynamically the most stable and often the most abundant in heat-treated extracts.

Interpretation of Results for R&D

Authenticity Screening

The ratio of isomers is a fingerprint.

  • Natural Tobacco: Shows all four isomers, often with D being dominant (approx 30-40% of the total complex) [2].

  • Synthetic Adulteration: Often contains only one or two isomers (usually the easiest to synthesize, trans-trans), or a racemic mixture not found in nature.

Formulation Impact
  • High Concentration (Tobacco Abs): Use for "masculine," leather, and woody fragrances. The Megastigmatrienone D here provides the "dry" texture.

  • Medium Concentration (Osmanthus Abs): Use for fruity-floral accords.[6] The molecule acts as a bridge between the lactones (peach) and the ionones (violet).

References

  • Slaghenaufi, D., et al. (2014). "Quantitative solid phase microextraction--gas chromatography mass spectrometry analysis of five megastigmatrienone isomers in aged wine." Journal of Chromatography A.

  • Kim, H.J., et al. (2010). "Determination of Essential Oil Composition from Osmanthus fragrans Tea by GC-MS Combined with a Chemometric Resolution Method." Molecules. [7]

  • Leffingwell, J.C. "Aroma from Carotenoids - Osmanthus."[6] Leffingwell Reports.

  • BenchChem. "A Comparative Analysis of Megastigmatrienone A in Different Tobacco Varieties."

  • Kaiser, R. & Lamparsky, D. (1978). "Inhaltsstoffe des Osmanthus-Absolues: Megastigmatrienones."[6] Helvetica Chimica Acta.[6]

  • Scentree. "Osmanthus Absolute Composition and Properties."

Sources

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Retrosynthesis Analysis

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Method

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